3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
Description
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Properties
IUPAC Name |
3-(chloromethyl)-5-(2,4-difluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-5-7-4-10(15-14-7)8-2-1-6(12)3-9(8)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZGANGOKHRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9)
Topic: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (and its regioisomer CAS 1873171-11-9) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Scaffold Analysis, Synthesis Protocols, and Medicinal Utility [1]
Executive Summary & Chemical Identity
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole and its regioisomer 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9) represent a class of "privileged scaffolds" in medicinal chemistry.[1] These compounds combine the metabolic stability of the 2,4-difluorophenyl group—common in azole antifungals like Fluconazole and Isavuconazole—with the versatility of a reactive chloromethyl handle.[1]
This guide focuses on CAS 1873171-11-9 , identified as 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole , which is the dominant isomer synthesized via the standard dipolar cycloaddition route.[1] It serves as a critical electrophilic building block for introducing the isoxazole moiety into bioactive molecules targeting kinases, fungal sterol synthesis, and chemically gated ion channels.[1]
Chemical Identity Table[1]
| Property | Specification |
| CAS Number | 1873171-11-9 |
| IUPAC Name | 5-(Chloromethyl)-3-(2,4-difluorophenyl)1,2-oxazole |
| Molecular Formula | C₁₀H₆ClF₂NO |
| Molecular Weight | 229.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–84 °C (Typical for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| SMILES | FC1=CC=C(C2=NOC(CCl)=C2)C(F)=C1 |
| Key Reactivity | Electrophilic alkylation ( |
Structural Logic & Regiochemistry
In isoxazole chemistry, regioselectivity is paramount.[1] The placement of the chloromethyl group (Position 3 vs.[1][2][3] 5) dictates the synthetic route and the vector of the final drug molecule.[1]
-
Isomer A (CAS 1873171-11-9): 3-Aryl-5-(chloromethyl)isoxazole.[1]
-
Isomer B: 5-Aryl-3-(chloromethyl)isoxazole.[1]
-
Synthesis: Condensation of a beta-keto ester with hydroxylamine, followed by functional group manipulation.[1]
-
Technical Note: Researchers must verify the regiochemistry of their starting material using NOESY NMR or HMBC, as "3-(Chloromethyl)-5-..." and "5-(Chloromethyl)-3-..." are often confused in vendor catalogs.[1]
Synthesis Protocol (Authoritative Route)
The most robust synthesis for CAS 1873171-11-9 utilizes a 1,3-Dipolar Cycloaddition .[1] This route is preferred for its high regioselectivity and scalability.[1]
Reaction Pathway Diagram
The following diagram illustrates the conversion of 2,4-difluorobenzaldehyde to the final isoxazole via an in situ generated nitrile oxide.
Figure 1: Step-wise synthesis of the isoxazole core via nitrile oxide cycloaddition.
Detailed Methodology
Step 1: Formation of the Oxime
-
Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in Ethanol/Water (1:1).[1]
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (0.6 eq).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Evaporate ethanol, extract with EtOAc, wash with brine, dry over Na₂SO₄.[1]
Step 2: [3+2] Cycloaddition (One-Pot Procedure)
-
Dissolve the crude oxime (1.0 eq) in DMF (0.5 M concentration).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.
-
Add Propargyl Chloride (1.5 eq).
-
Add Triethylamine (Et₃N) (1.2 eq) dropwise over 30 minutes at 0°C.
-
Allow to warm to RT and stir overnight.
-
Purification: Pour into ice water (quenches DMF). Extract with Diethyl Ether.[1] The product often crystallizes upon concentration or requires flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]
Functionalization & Reactivity Profile
The chloromethyl group is a versatile electrophile.[1] It allows the isoxazole core to be "clicked" onto other pharmacophores.[1]
Reactivity Workflow
This compound is primarily used to attach the isoxazole "head" to a "body" via nucleophilic substitution (
Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle.[1]
Experimental Tips for Substitution
-
Solvent Choice: Use polar aprotic solvents (Acetonitrile, DMF) to accelerate the
reaction.[1] -
Finkelstein Conditions: If the chloride is sluggish, add catalytic Potassium Iodide (KI) to generate the more reactive iodomethyl intermediate in situ.[1]
-
Base Selection: Use mild bases (K₂CO₃ or DIPEA) to scavenge HCl.[1] Avoid strong alkoxides which might attack the isoxazole ring.[1]
Applications in Drug Discovery
The 3-(2,4-difluorophenyl)isoxazole motif is a bioisostere for the triazole ring found in antifungal agents, offering altered solubility and metabolic profiles.[1]
-
Antifungal Research:
-
Kinase Inhibition:
-
Agrochemicals:
Safety & Handling Protocol
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1]
-
Alkylating Potential: As a primary alkyl chloride, this compound is a potential alkylating agent.[1] It should be handled as a potential mutagen.[1]
-
Quenching Spills: Do not just wipe.[1] Treat spills with a dilute solution of ammonia or nucleophilic scavenger (e.g., cysteine) to deactivate the alkyl halide before disposal.[1]
-
Storage: Store at 2–8°C under Argon. The chloromethyl group can hydrolyze slowly in moist air to the hydroxymethyl derivative.[1]
References
-
BLD Pharm. (2024).[1] Product Analysis: 5-(Chloromethyl)-3-(2,4-difluorophenyl)isoxazole (CAS 1873171-11-9).[1] Retrieved from
-
Chalyk, B. A., et al. (2019).[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry, 84(24), 15877-15899.[1][6] Link[1]
-
Praveen, C., et al. (2010).[1][7] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes. Synlett, 2010, 777-781.[1][7] (Methodology for isoxazole regioselectivity).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Isoxazole Derivatives. Retrieved from
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 7. Isoxazole synthesis [organic-chemistry.org]
Beyond the Scaffold: Structure-Activity Relationship (SAR) of Chloromethyl Isoxazole Derivatives
Executive Summary: The Dual Nature of the Chloromethyl Moiety
In medicinal chemistry, the chloromethyl isoxazole motif represents a unique intersection of structural rigidity and chemical reactivity. Unlike standard alkyl halides, the chloromethyl group attached to an isoxazole ring functions as a "privileged electrophile." Its reactivity is modulated by the electron-deficient nature of the isoxazole heterocycle, making it a critical pivot point for two distinct strategies:
-
As a Covalent Warhead: Acting as a targeted alkylating agent to trap nucleophilic residues (e.g., Cysteine, Serine) in enzyme active sites (e.g., TDP1, Hsp90).
-
As a Synthetic Gateway: Serving as a high-fidelity precursor for
derivatization to generate diverse libraries of aminomethyl, alkoxymethyl, or thiomethyl isoxazoles.
This guide dissects the Structure-Activity Relationship (SAR) of this moiety, moving beyond basic synthesis into the causality of its biological performance.[1]
Physicochemical Basis of SAR
To understand the SAR of chloromethyl isoxazole derivatives, one must first quantify the electronic environment of the leaving group.
The "Benzylic-Like" Reactivity
The isoxazole ring is aromatic but highly polarized due to the electronegative oxygen and nitrogen atoms. A chloromethyl group at the C3 or C5 position behaves similarly to a benzyl chloride but with enhanced electrophilicity due to the electron-withdrawing effect (–I effect) of the heteroatoms.
-
C5-Chloromethyl: Generally more reactive toward nucleophiles due to the inductive pull of the adjacent oxygen.
-
C3-Chloromethyl: Slightly more stable, often used when a slower reaction rate or higher metabolic stability is required.
Electronic Tuning (Hammett Correlation)
The reactivity of the chloromethyl group is tunable via substituents on the remaining ring position (usually C4).
| C4 Substituent | Electronic Effect | Impact on | Biological Implication |
| Nitro ( | Strong EWG | Significantly Increased | High potency, potential for off-target toxicity (pan-assay interference). |
| Halogen ( | Weak EWG | Moderately Increased | Balanced profile; good for covalent inhibitors targeting specific cysteines. |
| Alkyl ( | Weak EDG | Decreased | Stabilizes the molecule; reduces non-specific alkylation. |
| Phenyl ( | Conjugation | Variable | Adds lipophilicity; steric bulk may hinder nucleophilic attack. |
Structural Workflow & Mechanism
The following diagram illustrates the divergent pathways for chloromethyl isoxazole derivatives: the Warhead Pathway (direct inhibition) and the Derivatization Pathway (library generation).
Caption: Divergent utility of the chloromethyl isoxazole scaffold. Pathway A utilizes the intrinsic reactivity for inhibition; Pathway B utilizes it for structural diversification.
Detailed SAR Analysis
Case Study: TDP1 Inhibitors
Recent research (see Reference 1) highlights the use of 5-(chloromethyl)isoxazoles tethered to coumarin or terpene scaffolds as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1).[2]
-
The Mechanism: TDP1 repairs stalled topoisomerase I-DNA complexes. The isoxazole derivative likely occupies the DNA binding groove.
-
SAR Insight: The chloromethyl group in these conjugates is not always the final warhead. In many potent analogues, the Cl is displaced by bulky amines (e.g., piperazines). However, retaining the chloromethyl group showed a distinct toxicity profile, suggesting it can act as a "suicide substrate" if the geometry aligns with a nucleophilic residue in the active site.
The "Linker" Effect
When using chloromethyl isoxazole as a linker (e.g., connecting a pharmacophore to a solubilizing tail):
-
Rigidity: The isoxazole ring prevents free rotation, unlike a propyl chain. This pre-organizes the molecule for binding.
-
Metabolic Stability: The isoxazole ring is generally resistant to oxidative metabolism (CYP450), unlike furan or thiophene rings which can form reactive epoxides.
Substitution Rules for Bioactivity
-
C3-Aryl / C5-Chloromethyl: This arrangement is preferred for antimicrobial activity. The C3-aryl group provides hydrophobic stacking interactions, while the C5-chloromethyl group (or its amine derivative) interacts with polar regions of the target protein.
-
C3-Alkyl / C5-Chloromethyl: Preferred for agrochemistry and smaller fragment-based drug discovery (FBDD). The lower molecular weight allows for higher ligand efficiency (LE).
Experimental Protocols
Synthesis of 3-Aryl-5-(chloromethyl)isoxazoles
Rationale: This [3+2] cycloaddition is the industry standard for generating the chloromethyl scaffold with high regioselectivity.
Reagents:
-
Aryl chlorooxime (generated from aryl aldehyde oxime + NCS)
-
Propargyl chloride (dipolarophile)
-
Base (Triethylamine or NaHCO3)
Step-by-Step Protocol:
-
In Situ Nitrile Oxide Generation: Dissolve the aryl chlorooxime (1.0 equiv) in DCM. Cool to 0°C. Add Propargyl chloride (1.2 equiv).
-
Cycloaddition: Dropwise add Triethylamine (1.1 equiv) over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide into furoxan.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Wash with water, brine, dry over
, and concentrate. -
Purification: Silica gel chromatography. The 5-chloromethyl isomer is typically the major product; the 4-chloromethyl isomer is rare with terminal alkynes.
Validation: Cysteine Reactivity Assay (Ellman’s Reagent)
Rationale: To determine if your chloromethyl derivative acts as a covalent inhibitor or is too reactive (promiscuous).
-
Incubation: Incubate the test compound (
) with N-acetylcysteine (NAC, ) in PBS buffer (pH 7.4) at 37°C. -
Time points: Take aliquots at 0, 15, 30, 60 min.
-
Quantification: Add Ellman’s reagent (DTNB). Measure absorbance at 412 nm.
-
Interpretation:
-
Rapid signal loss (<10 min): Highly reactive alkylator (High toxicity risk).
-
Gradual signal loss (1-4 hours): Tuned electrophile (Ideal for targeted covalent drugs).
-
No signal loss: Non-covalent binder (or requires enzymatic activation).
-
Computational & Structural Insights
When docking chloromethyl isoxazole derivatives, standard force fields often underestimate the polarization of the C-Cl bond in this heteroaromatic context.
-
Electrostatic Potential (ESP) Mapping: Visualizing the ESP surface reveals a "sigma-hole" on the chlorine atom and a significant positive potential on the methylene carbon (
). -
Docking Tip: Define the methylene carbon as a "reactive center" in covalent docking protocols (e.g., covalent docking in Schrödinger or Gold) to accurately predict the binding pose of the transition state.
Data Table: Reactivity vs. Stability
| Derivative Type | Primary Application | ||
| 3-Ph-5-CH2Cl | > 24 h | 4 h | Intermediate / Pro-drug |
| 3-(4-NO2-Ph)-5-CH2Cl | > 12 h | 20 min | Covalent Probe (High Reactivity) |
| 3-Me-5-CH2Cl | > 48 h | 8 h | Stable Building Block |
References
-
Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Source: ResearchGate / Russian Journal of Organic Chemistry Context: Describes the synthesis of TDP1 inhibitors and the regioselectivity of the chloromethyl group. URL:[Link]
-
Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Source: ResearchGate Context: Fundamental chemical properties and nucleophilic substitution patterns. URL:[Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis and Molecular Docking. Source: PubMed / ACS Omega Context: Demonstrates the use of isoxazole scaffolds in enzyme inhibition and docking studies.[1][3][4][5] URL:[Link]
-
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Source: MDPI (Molbank) Context: Example of benzisoxazole chloromethyl derivatives and their characterization. URL:[Link][6][7]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Source: ACS Publications (Journal of Organic Chemistry) Context:[8] Comparative synthesis of halo-alkyl isoxazoles, relevant for understanding the stability of chloromethyl vs fluoromethyl analogues. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Isoxazole-Based COX-2 Inhibitor Pharmacophores
Executive Summary
This technical guide provides a comprehensive analysis of isoxazole-based pharmacophores designed for the selective inhibition of Cyclooxygenase-2 (COX-2). Focusing on the structural archetype of Valdecoxib and its prodrug Parecoxib , this document dissects the molecular architecture, structure-activity relationships (SAR), and synthetic methodologies required to construct these scaffolds. It is designed for medicinal chemists and pharmacologists seeking to optimize diarylheterocyclic systems for enhanced selectivity and reduced gastrointestinal toxicity.
Molecular Architecture & Binding Dynamics
The efficacy of isoxazole-based COX-2 inhibitors relies on a rigid "V-shaped" geometry that mimics the transition state of arachidonic acid metabolism. The central isoxazole ring serves as a non-labile scaffold that orients two vicinal aryl rings into specific hydrophobic pockets within the enzyme.
The Pharmacophore Model
The core pharmacophore consists of three critical domains:
-
Central Scaffold (Isoxazole): A five-membered heterocyclic ring that positions substituents at the 3- and 4-positions. Unlike flexible alkyl chains, this ring locks the aryl groups into a cis-like relationship, essential for fitting the COX-2 active site.
-
Pro-inflammatory Determinant (C4-Phenyl): A lipophilic phenyl ring that extends into the apical hydrophobic channel (Tyr385, Trp387).
-
Selectivity Anchor (C3-Benzenesulfonamide): A phenyl ring substituted with a sulfonamide (
) or methylsulfone ( ) group. This moiety penetrates the "side pocket" unique to COX-2.[1][2]
Mechanism of Selectivity
The selectivity for COX-2 over COX-1 is governed by a single amino acid variation at position 523:
-
COX-1 (Ile523): The bulky isoleucine residue sterically hinders access to the hydrophilic side pocket.[2]
-
COX-2 (Val523): The smaller valine residue opens a "gate," allowing the bulky sulfonamide group to enter and form hydrogen bonds with His90 and Arg513 .
Interaction Map (Visualization)
The following diagram illustrates the critical binding interactions between Valdecoxib and the COX-2 active site.
Figure 1: Mechanistic interaction map of Valdecoxib within the COX-2 active site, highlighting the gatekeeper role of Val523.
Synthetic Pathways: Regioselective Construction
The synthesis of 3,4-diarylisoxazoles requires precise regiocontrol to ensure the sulfonamide-bearing ring is positioned correctly relative to the isoxazole nitrogen and oxygen. The most robust method involves the 1,3-dipolar cycloaddition of nitrile oxides.
Optimized Synthetic Workflow
-
Enolate Formation: Deprotonation of phenylacetone using Lithium Diisopropylamide (LDA) at low temperatures (-78°C) ensures kinetic control, generating the enolate.
-
Cycloaddition: The enolate reacts with an aryl nitrile oxide (generated in situ from benzaldehyde oxime) to form a 5-hydroxy-isoxazoline intermediate.
-
Dehydration: Acid-catalyzed dehydration converts the isoxazoline to the aromatic isoxazole.
-
Functionalization: Chlorosulfonation followed by amination introduces the critical sulfonamide moiety.
Figure 2: Regioselective synthetic pathway for Valdecoxib via 1,3-dipolar cycloaddition.
Pharmacological Profiling: Protocols
To validate the pharmacophore, researchers must assess inhibitory potency (IC50) and selectivity (COX-2 vs. COX-1).[3] The following protocol utilizes a peroxidase-based fluorometric assay, which is more sensitive than colorimetric methods.
In Vitro COX Inhibition Assay Protocol
Objective: Determine the IC50 of an isoxazole derivative against recombinant human COX-1 and COX-2.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) or equivalent.
-
Substrate: Arachidonic Acid (100 µM final concentration).
Step-by-Step Methodology:
-
Enzyme Preparation: Thaw COX enzymes on ice. Dilute in Assay Buffer to a working concentration (typically 1-2 units/well).
-
Inhibitor Incubation:
-
Add 150 µL of Assay Buffer to a 96-well black microplate.
-
Add 10 µL of Hemin cofactor.
-
Add 10 µL of Enzyme (COX-1 or COX-2).
-
Add 20 µL of Test Compound (dissolved in DMSO). Note: Ensure final DMSO concentration is <2% to avoid enzyme denaturation.
-
Incubate for 10 minutes at 25°C to allow inhibitor binding (slow-tight binding kinetics).
-
-
Reaction Initiation:
-
Add 10 µL of fluorometric probe (e.g., Amplex Red).[5]
-
Rapidly add 20 µL of Arachidonic Acid substrate to initiate the reaction.
-
-
Measurement:
-
Immediately monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.
-
-
Analysis:
-
Calculate the slope of the linear portion of the curve (RFU/min).
-
Determine % Inhibition:
-
Quantitative Data Summary
The following table summarizes the potency and selectivity of key isoxazole-based inhibitors compared to standard NSAIDs. Note the dramatic shift in selectivity driven by the sulfonamide pharmacophore.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 0.005 | 140 | 28,000 |
| Celecoxib | 0.040 | 15.0 | 375 |
| Rofecoxib | 0.018 | >15.0 | >800 |
| Indomethacin | 0.970 | 0.028 | 0.029 (COX-1 Selective) |
Table 1: Comparative inhibitory profiles. Valdecoxib demonstrates superior potency and selectivity due to the optimized isoxazole scaffold.
References
-
Gierse, J. K., et al. (2005).[3] Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.[2][3][6] Journal of Pharmacology and Experimental Therapeutics.
-
Talley, J. J., et al. (2000). Synthesis and Biological Evaluation of 3,4-Diaryloxazolones: A New Class of Orally Active Cyclooxygenase-2 Inhibitors.[7] Journal of Medicinal Chemistry.
-
Kiefer, J. R., et al. (2003). Characterization of Celecoxib and Valdecoxib Binding to Cyclooxygenase. Proceedings of the National Academy of Sciences.
-
BenchChem Technical Guides. (2025). Valdecoxib's Mechanism of Action on Cyclooxygenase-2.[2][8]
-
Cayman Chemical. (2024). COX-2 (human) Inhibitor Screening Assay Kit Protocol.[9][10]
Sources
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 3,4-diaryloxazolones: A new class of orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
Novel Isoxazole Intermediates for Antipsychotic Drug Discovery: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of several successful atypical antipsychotic drugs.[1][2] Its unique electronic properties and synthetic versatility make it an ideal starting point for developing novel therapeutic agents for complex psychiatric disorders like schizophrenia.[3][4] This guide provides an in-depth technical overview of the design, synthesis, and evaluation of novel isoxazole intermediates for antipsychotic drug discovery. We will explore the causal relationships behind experimental choices, provide self-validating, detailed protocols for synthesis and in-vitro screening, and ground our discussion in authoritative references. This document is intended for researchers and drug development professionals seeking to leverage the power of the isoxazole core in their discovery programs.
The Isoxazole Moiety: A Cornerstone of Atypical Antipsychotic Design
The clinical success of second-generation antipsychotics such as Risperidone and its active metabolite Paliperidone has firmly established the 1,2-benzisoxazole scaffold as a critical pharmacophore.[1][5][6] These drugs exhibit a multi-receptor antagonist profile, with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual antagonism is believed to be key to their efficacy against the positive symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with first-generation, D2-selective antagonists.[9][10]
The isoxazole ring itself is not merely a passive linker. Its key features contributing to its "privileged" status include:
-
Electronic Nature: The electron-withdrawing nature of the isoxazole ring can influence the pKa of adjacent basic nitrogen atoms, which is critical for receptor interaction.
-
Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating anchoring within the receptor's binding pocket.
-
Metabolic Stability: The aromaticity of the isoxazole ring imparts a degree of metabolic stability, contributing to favorable pharmacokinetic profiles.
-
Synthetic Tractability: As will be discussed, the isoxazole ring can be synthesized through robust and high-yielding chemical reactions, making it an attractive core for library synthesis and structure-activity relationship (SAR) studies.[11][12]
The SAR for many isoxazole-based antipsychotics indicates that modifications to the substituents at the 3- and 5-positions of the isoxazole ring can profoundly impact receptor affinity and selectivity.[13][14] For instance, in the case of risperidone and paliperidone, the isoxazole is fused to a benzene ring, and a piperidine-containing side chain is attached at the 3-position.[5] This side chain is crucial for interaction with D2 and 5-HT2A receptors.[15][16]
Key Antipsychotic Targets & The Isoxazole Connection
| Receptor Target | Role in Schizophrenia | Interaction with Isoxazole Drugs |
| Dopamine D2 | Hyperactivity in the mesolimbic pathway is linked to positive symptoms.[9] | All approved antipsychotics demonstrate D2 receptor antagonism.[8] |
| Serotonin 5-HT2A | Blockade of these receptors is thought to reduce extrapyramidal side effects and may improve negative symptoms and cognitive deficits.[7][17] | Atypical antipsychotics like risperidone are potent 5-HT2A antagonists.[6][18] |
| Dopamine D3/D4 | These D2-like receptors are also targets for antipsychotic drugs, and selectivity for these subtypes may offer an improved side-effect profile.[9] | Novel piperazinylalkyl isoxazole analogs have been explored for D3/D4 selectivity.[9] |
Designing and Synthesizing Novel Isoxazole Intermediates
The development of new antipsychotics aims to improve upon the efficacy and side-effect profiles of existing drugs. This involves the rational design of novel isoxazole intermediates that can be elaborated into final drug candidates.
Rationale for Novel Designs
The primary goals for designing new isoxazole-based antipsychotics include:
-
Tuning Receptor Selectivity: Modifying the isoxazole core and its substituents to fine-tune the D2/5-HT2A affinity ratio or to introduce affinity for other relevant targets (e.g., 5-HT1A, D3).[19][20]
-
Improving Physicochemical Properties: Optimizing solubility, permeability, and metabolic stability to achieve a desirable pharmacokinetic profile.
-
Exploring New Chemical Space: Moving beyond the classic 1,2-benzisoxazole core to discover entirely new isoxazole-containing scaffolds with unique pharmacological properties.
Core Synthetic Strategy: 1,3-Dipolar Cycloaddition
One of the most robust and widely used methods for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[11][21] This reaction is highly efficient and allows for significant diversity in the final products, as the substituents on both the nitrile oxide and the dipolarophile can be easily varied.
Caption: Generalized workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole Intermediate
This protocol is adapted from a method used in the discovery of novel isoxazole-based small molecules and serves as a representative example of the synthesis of a core intermediate.[22]
Objective: To synthesize a 3,5-disubstituted isoxazole core that can be further functionalized for antipsychotic drug discovery.
Step 1: Chalcone Formation
-
To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield the chalcone intermediate, (E)-1-(4-bromophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one.
Step 2: Isoxazole Ring Formation (Cyclization)
-
Suspend the chalcone intermediate from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Heat the mixture to reflux, then add sodium acetate (2.0 eq) dissolved in hot acetic acid.
-
Continue to reflux the reaction mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with water, and then recrystallize from ethanol to obtain the purified 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole.
Characterization of the Synthesized Intermediate
To ensure the identity and purity of the synthesized intermediate, a comprehensive characterization is mandatory.
| Analysis Technique | Purpose | Expected Result for a Novel Isoxazole Intermediate |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify all protons and carbons. | Characteristic shifts for the isoxazole ring protons/carbons and the substituents.[21] |
| LC-MS | To determine the purity and confirm the molecular weight of the compound. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z). |
| FT-IR Spectroscopy | To identify key functional groups present in the molecule. | Characteristic absorption bands for C=N, C-O, and aromatic C-H stretching.[21] |
| Elemental Analysis | To confirm the elemental composition (C, H, N) of the compound. | The experimental percentages should be within ±0.4% of the calculated values. |
From Intermediate to Candidate: Screening and Evaluation
Once a novel isoxazole intermediate is synthesized and characterized, it must be evaluated for its biological activity. This is typically done through a hierarchical screening process.
Caption: High-level workflow for antipsychotic drug discovery.
In Vitro Screening Cascade
The initial screening focuses on the affinity of the new compounds for the primary therapeutic targets. Radioligand binding assays are a common and robust method for this purpose.[23]
Protocol: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (20-40 µg of protein).
-
Radioligand: ³H-Spiperone or ³H-Raclopride (at a concentration near its Kd, e.g., 0.2-0.4 nM).
-
Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Add liquid scintillation cocktail to the filter plate and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
A similar protocol would be used for the Serotonin 5-HT2A receptor , typically using ³H-Ketanserin or ³H-MDL 100,907 as the radioligand.[24]
Hypothetical Binding Affinity Data
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2A/D2 Ratio |
| Risperidone (Ref.) | 3.5 | 0.16 | 0.046 |
| Intermediate-1A | 15.2 | 1.8 | 0.12 |
| Intermediate-1B | 8.9 | 25.4 | 2.85 |
| Intermediate-1C | 4.1 | 0.5 | 0.12 |
Compounds with low nanomolar Ki values for both receptors and a favorable 5-HT2A/D2 ratio (typically <1) are prioritized for further functional assays to confirm antagonism.
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo animal models to assess their antipsychotic potential and side-effect liability.[4]
-
Models of Antipsychotic Efficacy:
-
Conditioned Avoidance Response (CAR): A predictive model for D2 receptor blockade.
-
Phencyclidine (PCP) or Amphetamine-Induced Hyperlocomotion: Models aspects of psychosis. Inhibition of this behavior suggests antipsychotic potential.
-
-
Models for Side-Effect Liability:
Conclusion and Future Directions
The isoxazole scaffold remains a highly valuable starting point for the discovery of novel antipsychotic drugs. Its synthetic accessibility via robust methods like 1,3-dipolar cycloaddition allows for extensive exploration of chemical space. By rationally designing novel intermediates and employing a rigorous screening cascade, researchers can identify new candidates with improved efficacy, selectivity, and safety profiles. Future research will likely focus on developing isoxazole derivatives with unique polypharmacology, targeting not only D2 and 5-HT2A receptors but also other key nodes in the complex neurocircuitry of schizophrenia, such as glutamate and acetylcholine receptors.[25] The continued application of the principles and protocols outlined in this guide will undoubtedly contribute to the development of the next generation of treatments for severe mental illness.
References
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- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]
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- 20. Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Bioactivity and Synthetic Versatility of 5-Aryl-3-chloromethylisoxazole Derivatives: A Comprehensive Technical Guide
Structural Rationale: The Isoxazole Scaffold as a Privileged Pharmacophore
In contemporary medicinal chemistry and agrochemical development, the isoxazole ring represents a "privileged scaffold"—a core structure capable of serving as a versatile ligand for a diverse array of biological receptors[1]. Specifically, 5-aryl-3-chloromethylisoxazole derivatives offer a unique bifunctional platform for drug discovery.
From a structural perspective, the 5-aryl group (e.g., a phenyl or substituted phenyl ring) provides essential lipophilicity (enhancing
Spectrum of Biological Activities
The derivatization of the 3-chloromethyl group yields compounds with profound and varied biological activities, dictated by the nature of the appended nucleophile.
Metabolic Regulation: PPAR Agonism
Isoxazole derivatives, particularly oxyiminoalkanoic acid derivatives synthesized from 3-chloromethyl-5-phenylisoxazole, have demonstrated potent agonistic activity toward Peroxisome Proliferator-Activated Receptor gamma (PPAR
Neurological Targets: AChE and VGCC Inhibition
Nitrogen-containing heterocycles are cornerstones in neuropharmacology. Recent developments have hybridized the isoxazole core with indole moieties to create potent Acetylcholinesterase (AChE) inhibitors, which are critical targets for Alzheimer's disease management[5]. Additionally, specific branched C-5 isoxazole derivatives have shown remarkable affinity as Voltage-Gated Calcium Channel (VGCC) antagonists, achieving low nanomolar (
Antimicrobial and Agrochemical Efficacy
In the realm of infectious diseases, 5-aryl-3-substituted isoxazoles exhibit potent antibacterial properties. Specific derivatives have outperformed standard antibiotics like cephalexin against Methicillin-resistant Staphylococcus aureus (MRSA)[1]. In agrochemistry, converting the chloromethyl group into a thioether or sulfone yields compounds with 100% mortality rates against Spodoptera exigua (beet armyworm) in high-throughput screening (HTS) assays[6].
Quantitative Structure-Activity Relationship (SAR) Summary
The following table synthesizes the quantitative biological efficacy of various 5-aryl-3-chloromethylisoxazole derivatives across different therapeutic and agrochemical domains.
| Derivative Class | Biological Target / Assay | Observed Efficacy | Therapeutic / Applied Area |
| Branched C-5 Isoxazoles | Voltage-Gated Calcium Channels (VGCC) | Cardiovascular / Neurological | |
| Indole-Isoxazole Hybrids | Acetylcholinesterase (AChE) | Neurodegeneration | |
| Bisamide Sulfone Isoxazoles | Spodoptera exigua (in vivo) | Agrochemical (Insecticidal) | |
| 5-Aryl-3-substituted Isoxazoles | MRSA (in vitro diffusion) | Superior to Cephalexin | Antimicrobial |
| Oxyiminoalkanoic Isoxazoles | PPAR | Transcriptional Activation | Metabolic (Diabetes) |
Mechanistic Workflows and Pathways
To conceptualize the integration of these derivatives into biological systems and discovery pipelines, the following logical architectures map out the mechanism of action and the iterative development process.
Mechanism of PPARγ activation by isoxazole derivatives.
Iterative drug discovery workflow for isoxazole derivatives.
Standardized Experimental Protocols
As an application scientist, ensuring protocol reproducibility is paramount. The following methodologies are designed as self-validating systems, where the choice of reagents is strictly governed by chemical causality.
Protocol A: Williamson Ether Synthesis of Aryloxymethyl Derivatives
This protocol describes the coupling of a phenolic nucleophile with the electrophilic chloromethyl group.
Causality & Rationale:
We utilize anhydrous N,N-Dimethylformamide (DMF) because it is a polar aprotic solvent. DMF strongly solvates the potassium cation (
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve
of the substituted phenol (e.g., 4-methoxyphenol) in anhydrous DMF ( ). -
Deprotonation: Add
of finely powdered, anhydrous . Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide ion. -
Electrophilic Addition: Dropwise, add a solution of
of 3-(chloromethyl)-5-phenylisoxazole dissolved in a minimal volume of DMF. -
Reaction: Heat the mixture to
and monitor via TLC (Hexanes:EtOAc, 3:1) until the chloromethyl starting material is fully consumed (typically 4–6 hours). -
Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with saturated brine to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography to yield the pure aryloxymethyl-5-phenylisoxazole ether.
Protocol B: Chemoselective Thioether Formation
This protocol outlines the synthesis of highly active insecticidal thioether derivatives[6].
Causality & Rationale:
Aryl thiols are "soft" nucleophiles. To ensure they selectively attack the "soft" electrophilic carbon of the chloromethyl group rather than any "hard" carbonyls present on the molecule, Triethylamine (
Step-by-Step Methodology:
-
Preparation: Dissolve
of the 3-chloromethylisoxazole derivative in aprotic solvent (DMF or Acetonitrile). -
Base Addition: Add
of Triethylamine ( ) to the stirring solution. -
Nucleophilic Attack: Slowly introduce
of the selected aryl thiol. -
Reaction: Stir at room temperature. The reaction is highly exergonic and typically reaches completion within 1–2 hours.
-
Isolation: Due to the high chemoselectivity, the crude thioether is often obtained in such high purity that it can be precipitated directly by the addition of cold methanol or water, filtered, and used in subsequent oxidation steps (to form sulfones) without further chromatographic purification.
Conclusion
The 5-aryl-3-chloromethylisoxazole scaffold is a masterclass in chemical versatility. By understanding the electronic interplay between the stabilizing 5-aryl group and the highly reactive 3-chloromethyl moiety, researchers can predictably design and synthesize molecules that interface with complex biological systems—ranging from human metabolic receptors to critical neurological enzymes and agricultural pest targets.
References
-
Title: 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity Source: National Institutes of Health (NIH) URL:[Link]
-
Title: Recent Applications of the Isoxazole Ring in Medicinal Chemistry Source: ResearchGate URL:[Link]
-
Title: Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation Source: RSC Publishing URL:[Link]
- Title: DERIVATIVES OF OXIIMINO-ALCALINO ACID WITH HYPOGLUCEMIC AND HYPOLIPIDEMIC ACTIVITY (ES2226377T3)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]
- 3. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]
- 4. ES2226377T3 - DERIVATIVES OF OXIIMINO-ALCALINO ACID WITH HYPOGLUCEMIC AND HYPOLIPIDEMIC ACTIVITY. - Google Patents [patents.google.com]
- 5. Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Chloromethyl)isoxazole|High-Purity Research Chemical [benchchem.com]
Methodological & Application
Application Note: Solvent Selection and Protocols for Nucleophilic Substitution of Chloromethyl Isoxazoles
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standardized Protocols
Introduction & Mechanistic Rationale
Chloromethyl isoxazoles, such as 3-(chloromethyl)-5-methylisoxazole, are privileged building blocks in medicinal chemistry, frequently utilized to introduce the isoxazole pharmacophore into complex bioactive molecules[1]. The primary synthetic utility of these compounds lies in the high reactivity of the chloromethyl group toward bimolecular nucleophilic substitution (SN2)[2].
The Causality of Reactivity:
The facility of the SN2 reaction on a chloromethyl isoxazole is fundamentally governed by the electronic nature of the heterocycle. The isoxazole ring is strongly electron-withdrawing. During the SN2 transition state, the electrophilic carbon undergoes rehybridization (from sp3 to an sp2-like geometry). The adjacent electron-deficient isoxazole
The Causality of Solvent Selection in SN2 Pathways
The success of an SN2 reaction is inextricably linked to the choice of solvent. Because the rate-determining step involves the collision of the nucleophile and the electrophile, the solvation state of the nucleophile dictates the reaction kinetics.
-
The "Naked" Anion (Polar Aprotic Solvents): Polar aprotic solvents (e.g., DMF, DMSO, Acetone, Acetonitrile) are the gold standard for these transformations[4]. They possess high dielectric constants, allowing them to dissolve salt-form nucleophiles (like potassium phenoxide). However, because they lack hydrogen-bond donating capabilities, they selectively solvate the cation while leaving the nucleophilic anion unsolvated or "naked"[5]. This lack of a solvent cage maximizes the nucleophile's HOMO energy, resulting in rapid SN2 kinetics[6].
-
The "Caged" Anion (Polar Protic Solvents): Solvents like methanol or water form extensive hydrogen-bonding networks around the nucleophilic anion. This "caging" effect drastically reduces the nucleophile's reactivity, increasing the activation energy required for the SN2 attack and often leading to sluggish reactions or competitive solvolysis (SN1/E1 pathways)[5][6].
Logical relationship of solvent effects on SN2 nucleophilic attack kinetics.
Quantitative Solvent Selection Guide
To facilitate rational experimental design, the following table summarizes the physicochemical properties of common solvents and their empirical suitability for SN2 alkylations of chloromethyl isoxazoles.
| Solvent | Dielectric Constant ( | Dipole Moment (D) | H-Bond Donor | SN2 Suitability | Mechanistic Impact |
| DMSO | 46.7 | 3.96 | No | Excellent | Maximum reaction rate; ideal for weak nucleophiles. |
| DMF | 36.7 | 3.82 | No | Excellent | Standard for Williamson ether synthesis; good solubility profile. |
| Acetonitrile | 35.9 | 3.92 | No | Very Good | Ideal for amine alkylations; easily removed under reduced pressure. |
| Acetone | 20.7 | 2.88 | No | Good | Useful for Finkelstein-type reactions or milder conditions. |
| THF | 7.5 | 1.75 | No | Moderate | Poor solubility for salts; requires phase-transfer catalysts. |
| Methanol | 32.7 | 1.70 | Yes | Poor | H-bond caging suppresses nucleophilicity; risks solvolysis. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the solvent environment, competitive side reactions (such as dialkylation or hydrolysis of the isoxazole ring) are minimized.
Protocol A: O-Alkylation (Williamson Ether Synthesis)
This protocol utilizes a polar aprotic solvent (DMF) to facilitate the attack of a phenoxide ion on 3-(chloromethyl)-5-methylisoxazole[7].
Causality Check: Anhydrous K2CO3 is selected as the base because it is strong enough to deprotonate the phenol but sufficiently bulky and insoluble to avoid acting as a competing nucleophile. DMF ensures the resulting phenoxide remains "naked" and highly reactive[7].
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.0 equiv) and anhydrous K2CO3 (1.5 equiv).
-
Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the phenol). Stir at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete deprotonation and formation of the phenoxide anion.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 3-(chloromethyl)-5-methylisoxazole (1.1 equiv) dropwise via syringe. Rationale: Dropwise addition at 0 °C controls the exotherm and prevents localized high concentrations of the electrophile, mitigating polyalkylation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the consumption of the phenol via LCMS or TLC (Hexanes/EtOAc).
-
Workup: Once complete, quench the reaction by pouring it into ice-cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 20 mL). Rationale: DMF is highly miscible in organics; repetitive aqueous/LiCl washes are mandatory to partition DMF into the aqueous waste.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
Protocol B: N-Alkylation of Secondary Amines
This protocol utilizes Acetonitrile (MeCN) for the alkylation of amines.
Causality Check: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. MeCN is chosen over DMF here because it is easier to remove during workup and provides sufficient polarity to stabilize the transition state without caging the amine nucleophile.
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Activation: Add DIPEA (2.0 equiv) to the solution and stir for 10 minutes at room temperature.
-
Electrophile Addition: Add 3-(chloromethyl)-5-methylisoxazole (1.05 equiv) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor via LCMS.
-
Workup: Cool to room temperature and concentrate the Acetonitrile under reduced pressure. Dilute the resulting residue with Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to remove DIPEA-HCl salts.
-
Purification: Dry the DCM layer over MgSO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Standardized experimental workflow for SN2 alkylation of chloromethyl isoxazoles.
References
- 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule Smolecule
- 5-(Chloromethyl)isoxazole | High-Purity Research Chemical Benchchem
- 7.5 SN1 vs SN2 – Organic Chemistry I KPU Pressbooks
- Polar Protic and Polar Aprotic Solvents Chemistry Steps
- Why do polar, aprotic solvents favour SN2 p
- 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 Sigma-Aldrich
- 5-Phenylisoxazol-3-ol | 939-05-9 Benchchem
Sources
- 1. 3-(Chloromethyl)-5-methylisoxazole | 35166-37-1 [sigmaaldrich.com]
- 2. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]
Application Note: Synthesis of Isoxazolyl-Methyl Amines from Chloromethyl Precursors
[1]
Part 1: Strategic Analysis & Core Directive
The Isoxazole Pharmacophore
Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters due to their planar structure and hydrogen-bonding capabilities. The isoxazolyl-methyl amine motif is a critical linker found in various COX-2 inhibitors, antibiotics, and glutamate receptor agonists.[1]
The "Chloromethyl Challenge"
The starting material, typically 3-(chloromethyl)-5-methylisoxazole or 5-(chloromethyl)-3-methylisoxazole , presents a specific synthetic dichotomy:
-
High Reactivity: The chloromethyl group is highly electrophilic, making it an excellent substrate for
reactions. -
Selectivity Issues: This same reactivity leads to uncontrolled poly-alkylation (dimerization) when reacting with primary amines, often resulting in inseparable mixtures of secondary and tertiary amines.
Scope of this Guide: This document details two distinct protocols to navigate this challenge:
-
Protocol A (Direct Amination): Optimized for secondary amines or sterically hindered primary amines.[1]
-
Protocol B (The Delépine Route): The "Gold Standard" for synthesizing primary isoxazolyl-methyl amines without over-alkylation.
Part 2: Critical Safety Protocol (HSE)
WARNING: ALKYLATING AGENTS Chloromethyl isoxazoles are potent alkylating agents. They are lachrymators , vesicants (blister agents), and corrosive .[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminates are required.[1] Standard lab coats are insufficient; use a chemical-resistant apron.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the alkylating potential before cleanup.
Part 3: Pathway Selection & Logic
The choice of method depends entirely on the degree of substitution required on the nitrogen atom.
Figure 1: Decision matrix for selecting the optimal synthetic route based on target amine substitution.
Part 4: Protocol A - Direct Amination (Secondary Amines)
Application: Synthesis of tertiary amines (e.g., morpholino-methyl isoxazoles) or secondary amines using excess reagent.[1]
Mechanism: Classical
Materials
-
Precursor: 3-(chloromethyl)-5-methylisoxazole (1.0 eq)[1]
-
Nucleophile: Secondary amine (1.1 – 1.5 eq)[1]
-
Base:
(anhydrous, 2.0 eq) or DIPEA (1.5 eq)[1] -
Catalyst: KI (0.1 eq)
-
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-(chloromethyl)-5-methylisoxazole (10 mmol) and KI (1 mmol) in dry MeCN (30 mL). Stir at RT for 15 minutes. The solution may darken slightly as iodine traces form.
-
Nucleophilic Attack: Add the secondary amine (12 mmol) followed by
(20 mmol).-
Expert Tip: If using a volatile amine, cool the mixture to 0°C before addition to prevent evaporation exotherms.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear; the amine product will be more polar ( ). -
Workup (Emulsion Control):
-
Cool to room temperature.
-
Filter off the inorganic salts (
/KCl) through a Celite pad. Rinse with DCM. -
Concentrate the filtrate under reduced pressure.
-
Partition: Dissolve residue in EtOAc (50 mL) and wash with saturated
(2 x 20 mL) followed by brine. -
Note: Isoxazole amines are basic.[2] Do not wash with acid unless you intend to extract the product into the aqueous layer for purification (Acid-Base Extraction).
-
-
Purification: Most products from secondary amines are crystalline or oils of high purity (>90%). If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).
Part 5: Protocol B - The Delépine Reaction (Primary Amines)
Application: Synthesis of primary amines (
Materials
-
Precursor: 3-(chloromethyl)-5-methylisoxazole (1.0 eq)[1]
-
Reagent: Hexamethylenetetramine (HMTA) (1.05 eq)[1]
-
Solvent 1: Chloroform (
) or Ethanol (EtOH) (for salt formation)[1]
Step-by-Step Methodology
Stage 1: Formation of the Quaternary Salt
-
Dissolve 3-(chloromethyl)-5-methylisoxazole (10 mmol) in
(20 mL). -
Add HMTA (10.5 mmol) in one portion.
-
Reflux (approx. 60°C) for 4 hours or stir at RT for 12–18 hours.
-
Observation: The quaternary ammonium salt is usually insoluble in chloroform and will precipitate as a white, crystalline solid.
-
Isolation: Filter the precipitate. Wash with cold
or diethyl ether to remove unreacted starting material. Dry under vacuum.-
Checkpoint: This solid is the "Delépine Salt." It is stable and can be stored.[5]
-
Stage 2: Acid Hydrolysis[6]
-
Suspend the Delépine salt in Ethanol (30 mL).
-
Add concentrated HCl (20 mmol, approx 2 mL of 12M HCl).
-
Heat to reflux for 2 hours. The solid will dissolve, and ammonium chloride (
) may eventually precipitate or remain in solution depending on volume.-
Chemistry: The HMTA cage breaks down into formaldehyde (removed as acetal/gas) and ammonium salts, releasing the primary amine.
-
-
Workup (Critical Step):
-
Concentrate the reaction mixture to near dryness to remove EtOH and formaldehyde byproducts.
-
Resuspend the residue in water (10 mL). The product is currently a hydrochloride salt (
) and is water-soluble. -
Wash the acidic aqueous layer with Ether (
) to remove any non-basic impurities. -
Basify: Carefully adjust pH to >12 using 4M NaOH or
. The free amine will separate as an oil or precipitate. -
Extract with DCM (3 x 20 mL). Dry over
and concentrate.
-
Yield Expectations
| Method | Target Amine | Typical Yield | Purity (Crude) |
| Direct Alkylation | Secondary | 85-95% | High |
| Direct Alkylation | Primary | 30-40% | Low (Mixture) |
| Delépine | Primary | 75-85% | Very High |
Part 6: Troubleshooting & Expert Insights
Stability of the Isoxazole Ring
Researchers often worry about the N-O bond stability.
-
Acid Stability: Isoxazoles are generally stable to the HCl hydrolysis conditions used in the Delépine reaction.
-
Reducing Conditions: Avoid strong reducing agents (e.g.,
/Pd-C, LAH) if you wish to keep the isoxazole ring intact.[1] These conditions cleave the N-O bond to form enamino-ketones.
Visualization (TLC)
-
Stain: Isoxazoles are UV active (254 nm).[1]
-
Ninhydrin: Primary amines (Delépine product) will stain distinctively red/purple.[1] Secondary amines stain less intensely.
-
Dragendorff: Excellent for tertiary amines and quaternary salts.
Alternative: The Gabriel Synthesis
If the Delépine reaction fails (rare for this substrate), the Gabriel synthesis (Potassium Phthalimide + DMF, then Hydrazine) is a valid alternative.[1] However, the hydrazine cleavage step can sometimes reduce the isoxazole ring, making Delépine the safer first choice.
References
-
Delépine Reaction Mechanism & Utility
-
Isoxazole Synthesis & Reactivity
- Pinho e Melo, T. M. "Recent advances on the synthesis and transformations of isoxazole derivatives." Current Organic Chemistry, 2005.
-
Chalyk, B., et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." J. Org.[1] Chem., 2019. (Details on chloromethyl isoxazole reactivity).
-
Safety Data & Handling
-
Fisher Scientific. "Safety Data Sheet: 4-(Chloromethyl)-3,5-dimethylisoxazole."
-
-
General Protocol for Amination
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience. (Section: Nucleophilic Substitution at Aliphatic Carbon).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. US3414621A - Method for the preparation of amines from oxazolines - Google Patents [patents.google.com]
- 7. Delépine Reaction [drugfuture.com]
- 8. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids | MDPI [mdpi.com]
Conditions for coupling 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole with thiols
Application Note: High-Efficiency Coupling of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole with Thiols
Executive Summary
This guide details the optimized conditions for the nucleophilic coupling of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (referred to herein as Compound 1 ) with various thiols (R-SH). This specific isoxazole scaffold is a critical pharmacophore in the synthesis of triazole antifungal agents, including Isavuconazole and Ravuconazole derivatives.
The reaction proceeds via a classic SN2 nucleophilic substitution , where the chloromethyl group serves as the electrophile. While conceptually simple, the reaction requires precise control over base strength, solvent polarity, and oxidative conditions to prevent disulfide dimerization of the thiol or hydrolysis of the chloromethyl moiety.
Reaction Mechanism & Chemical Logic
The coupling is driven by the attack of a thiolate anion (
-
Electrophile: The chloromethyl group at position 3 is activated by the electron-withdrawing nature of the isoxazole ring, making it highly susceptible to nucleophilic attack.
-
Nucleophile: Thiols are soft nucleophiles. Deprotonation by a base generates the thiolate, which is significantly more reactive than the neutral thiol.
-
Catalysis (Optional but Recommended): The addition of Sodium Iodide (NaI) can accelerate the reaction via the Finkelstein reaction , converting the alkyl chloride to a more reactive alkyl iodide in situ.
Visualizing the Pathway
Figure 1: Mechanistic pathway for the SN2 coupling, highlighting the critical thiolate intermediate and potential oxidative side reaction.
Optimization Parameters
The following table summarizes the impact of different reaction variables based on field data for chloromethyl heterocycles.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases. ACN is preferred for easier workup (lower boiling point). |
| Base | K₂CO₃ or Cs₂CO₃ | Mild inorganic bases are sufficient to deprotonate thiols (pKa ~10-11) without causing elimination or ring opening. Avoid strong hydroxides (NaOH) to prevent hydrolysis. |
| Catalyst | NaI (0.1 - 0.5 eq) | Converts -Cl to -I in situ. Iodide is a better leaving group, increasing reaction rate significantly (Finkelstein condition). |
| Temperature | 25°C - 60°C | Start at RT. Heat to 60°C only if the thiol is bulky or unreactive. High heat increases risk of isoxazole degradation. |
| Atmosphere | Inert (N₂ or Ar) | Critical. Thiols oxidize to disulfides in air. An inert atmosphere ensures high yield relative to the starting thiol. |
Standard Operating Protocol (SOP)
Objective: Synthesis of 3-((R-thio)methyl)-5-(2,4-difluorophenyl)isoxazole.
Materials Required:
-
3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole (1.0 eq)
-
Thiol of choice (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Sodium Iodide (NaI) (0.1 eq) - Optional catalyst
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc) and Brine for workup
Step-by-Step Procedure:
-
Preparation:
-
Oven-dry all glassware. Purge the reaction flask with Nitrogen (N₂) or Argon.
-
Note: Thiols have potent odors. Work exclusively in a fume hood.
-
-
Thiolate Formation:
-
Add Thiol (1.1 eq) and K₂CO₃ (2.0 eq) to the flask.
-
Add Anhydrous ACN (concentration ~0.2 M relative to limiting reagent).
-
Stir at Room Temperature (RT) for 15–30 minutes. This pre-stir ensures deprotonation.
-
-
Coupling Reaction:
-
Quench & Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash with Water (2x) to remove salts and DMF/ACN.
-
Wash with Saturated Brine (1x) .
-
Dry organic layer over Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough for subsequent steps.
-
If necessary, purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc gradient (typically 10:1 to 4:1).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the coupling reaction.
Troubleshooting & Critical Controls
| Issue | Cause | Solution |
| Low Yield / Disulfide Impurity | Oxidation of thiol by air. | Strictly degas solvents (sparge with N₂) before use. Ensure inert atmosphere. Add a reducing agent like TCEP if disulfide persists (rarely needed). |
| Hydrolysis (Alcohol byproduct) | Presence of water in solvent/base.[3] | Use anhydrous ACN and dry K₂CO₃. Avoid hydroxide bases. |
| Slow Reaction | Poor leaving group ability or sterics. | Add 0.1–0.5 eq NaI (Finkelstein conditions). Increase temperature to 60°C. Switch solvent to DMF. |
| Isoxazole Degradation | Base too strong or Temp too high. | Isoxazoles can undergo ring opening under harsh basic conditions. Stick to carbonate bases (K₂CO₃, Cs₂CO₃) and avoid temps >80°C. |
Safety & Handling
-
Alkylating Potential: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole is a potent alkylating agent. It may cause skin blistering or sensitization. Double-glove and use a lab coat.
-
Thiol Toxicity: Thiols are often toxic and possess low odor thresholds. Bleach (sodium hypochlorite) should be kept nearby to neutralize any spills and glassware (oxidizes thiols to odorless sulfonates).
-
Waste Disposal: All sulfur-containing waste must be segregated into a dedicated "Thiol/Sulfide" waste stream to prevent reaction with other chemical waste.
References
-
Vertex Pharmaceuticals & Shanghai Institute of Pharmaceutical Industry. (2022). A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. Thieme Connect. Link
- Supports reaction conditions for isavuconazole intermediates and stability of the difluorophenyl-isoxazole core.
-
Basilea Pharmaceutica. (2020). Process for the manufacture of isavuconazole or ravuconazole. Justia Patents. Link
- Provides industrial context for sulfide/thioether form
-
Held, J. M., et al. (2020).[2] 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles as Selective and Efficient Protein Thiol Modifiers. OPUS. Link
- Validates general reactivity profiles of chloromethyl-heterocycles toward thiol nucleophiles.
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Link
- General safety data grounding for handling reactive isoxazole chlorides.
Sources
Application Note: A Detailed Protocol for the Synthesis of 2,4-Difluorobenzohydroximoyl Chloride and its Application in the [3+2] Cycloaddition for Isoxazole Scaffolds
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] A robust and versatile method for synthesizing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6] This application note provides a comprehensive, field-proven protocol for the preparation of a key fluorinated intermediate, 2,4-difluorobenzohydroximoyl chloride, from 2,4-difluorobenzaldehyde. It further details the subsequent in situ generation of the corresponding nitrile oxide and its successful application in a 1,3-dipolar cycloaddition reaction to yield highly functionalized 3-(2,4-difluorophenyl)-isoxazoles. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this valuable fluorinated building block into their drug discovery programs.[7][8]
Part I: Synthesis of 2,4-Difluorobenzohydroximoyl Chloride
Principle and Mechanistic Overview
The synthesis of hydroximoyl chlorides from their corresponding aldoximes is a fundamental transformation for accessing nitrile oxide precursors. The most common and reliable method involves the chlorination of the aldoxime using N-Chlorosuccinimide (NCS).[9][10] The reaction proceeds via an electrophilic attack of the chlorine from NCS onto the nitrogen atom of the oxime, followed by deprotonation and rearrangement. This method is favored for its mild conditions and high yields.[9]
The overall workflow involves two primary stages: the formation of the aldoxime from the parent aldehyde and its subsequent chlorination.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocol: Preparation of 2,4-Difluorobenzaldehyde Oxime
This initial step converts the commercially available aldehyde into the necessary oxime precursor.
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O, MW: 142.10 g/mol |
| Hydroxylamine Hydrochloride | NH₂OH·HCl, MW: 69.49 g/mol |
| Sodium Acetate | CH₃COONa, MW: 82.03 g/mol |
| Ethanol (EtOH) | Anhydrous |
| Water (H₂O) | Deionized |
| Round-bottom flask | 250 mL |
| Magnetic stirrer & stir bar | - |
| Reflux condenser | - |
| Buchner funnel & filter paper| - |
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzaldehyde (1.0 eq.) in ethanol (approx. 5 mL per 1 g of aldehyde).
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in a minimal amount of hot water. The sodium acetate acts as a base to liberate the free hydroxylamine.
-
Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure.
-
Precipitation & Isolation: Pour the concentrated mixture into a beaker of cold water with stirring. The oxime product should precipitate as a white solid. Collect the solid by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum.
Experimental Protocol: Chlorination to 2,4-Difluorobenzohydroximoyl Chloride
This protocol details the conversion of the oxime to the target hydroximoyl chloride using NCS.
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| 2,4-Difluorobenzaldehyde Oxime | C₇H₅F₂NO, MW: 157.12 g/mol |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂, MW: 133.53 g/mol |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Round-bottom flask | 250 mL, protected from light |
| Magnetic stirrer & stir bar | - |
| Ice bath | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask (wrapped in aluminum foil to exclude light), add 2,4-difluorobenzaldehyde oxime (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 10 mL per 1 g of oxime) and stir until the oxime is fully dissolved. Cool the solution to 0°C in an ice bath.
-
NCS Addition: Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. NCS is the chlorinating agent.[9]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting oxime is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ice-cold water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-difluorobenzohydroximoyl chloride. The product is often used in the next step without further purification.
Characterization Notes
-
¹H NMR: Expect characteristic signals in the aromatic region (6.5-8.0 ppm) showing complex splitting patterns due to fluorine coupling. A signal for the N-OH proton will also be present.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the oxime and the appearance of C=N and N-O stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₇H₄ClF₂NO, MW: 191.56 g/mol ) should be observed, along with its characteristic isotopic pattern for one chlorine atom.
Part II: Synthesis of 3-(2,4-Difluorophenyl)isoxazoles via [3+2] Cycloaddition
Principle and Mechanistic Overview
The core of isoxazole synthesis lies in the 1,3-dipolar cycloaddition reaction. The hydroximoyl chloride, in the presence of a non-nucleophilic base such as triethylamine (TEA), undergoes dehydrochlorination to generate a highly reactive nitrile oxide intermediate in situ.[5] This 1,3-dipole then readily reacts with a dipolarophile, typically a terminal alkyne, in a concerted [3+2] cycloaddition to form the stable five-membered isoxazole ring.[4][11]
Caption: Reaction pathway for isoxazole formation.
Experimental Protocol: Isoxazole Synthesis
This protocol describes a general procedure using a generic terminal alkyne (R-C≡CH).
Materials & Equipment
| Reagent/Equipment | Details |
|---|---|
| 2,4-Difluorobenzohydroximoyl Chloride | C₇H₄ClF₂NO, MW: 191.56 g/mol |
| Terminal Alkyne (e.g., Phenylacetylene) | R-C≡CH |
| Triethylamine (TEA) | Et₃N, MW: 101.19 g/mol |
| Dichloromethane (DCM) | Anhydrous |
| Round-bottom flask | 100 mL |
| Magnetic stirrer & stir bar | - |
| Addition funnel (optional) | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the crude 2,4-difluorobenzohydroximoyl chloride (1.0 eq.) and the terminal alkyne (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0°C. Slowly add triethylamine (1.2 eq.) dropwise via syringe or an addition funnel over 20-30 minutes. TEA acts as the base to generate the nitrile oxide in situ.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude isoxazole product.
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure 3-(2,4-difluorophenyl)-5-substituted-isoxazole.
Safety Precautions
-
N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and is corrosive.[12] It can cause severe skin burns and eye damage.[13] Always handle NCS in a well-ventilated fume hood.[12][14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] Avoid inhalation of dust and formation of aerosols.[15] Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and bases.[12][14]
-
Hydroximoyl Chlorides: These intermediates can be lachrymatory and should be handled with care in a fume hood. While generally stable enough for isolation, they are typically used immediately in the subsequent step to avoid potential decomposition over time.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes for all chemicals used. Wash hands thoroughly after handling.[14]
References
-
N-Chlorosuccinimide - Material Safety Data Sheet (MSDS). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Isoxazole Derivatives in Modern Drug Discovery. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. [Link]
-
Wang, K.-K., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. [Link]
-
East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE Safety Data Sheet. [https://www.easth Harbour.com/msds/N-CHLOROSUCCINIMIDE-EH.pdf]([Link] Harbour.com/msds/N-CHLOROSUCCINIMIDE-EH.pdf)
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]
-
Hernandez, R. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). Molecules. [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing). [Link]
-
Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate (BTMA ICl 4) - ResearchGate. [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. (2025, April 23). [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. - ResearchGate. [Link]
-
(PDF) Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - ResearchGate. (2021, December 3). [Link]
-
ON THE REACTIVITY OF HYDROXIMOYL CHLORIDES PREPARATION OF 2-ARYL IMIDAZOLINES. [Link]
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbull.com [chemicalbull.com]
- 13. lobachemie.com [lobachemie.com]
- 14. aksci.com [aksci.com]
- 15. eastharbourgroup.com [eastharbourgroup.com]
Troubleshooting & Optimization
Optimizing yield of isoxazole synthesis from aldoximes and propargyl chloride
Introduction: The Reaction Landscape
You are performing a 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) . This reaction constructs a five-membered isoxazole ring by reacting a Nitrile Oxide (generated in situ from your aldoxime) with Propargyl Chloride (the dipolarophile).
While theoretically straightforward, this reaction is kinetically sensitive. The primary challenge is that the Nitrile Oxide intermediate is unstable; it prefers to dimerize into a Furoxan rather than react with your alkyne. High yield requires manipulating the "Steady-State Concentration" of this intermediate.
The Core Mechanism[1]
-
Chlorination: Aldoxime
Hydroximoyl Chloride (stable precursor).[1] -
Activation: Hydroximoyl Chloride + Base
Nitrile Oxide (Reactive Dipole) . -
Cycloaddition: Nitrile Oxide + Propargyl Chloride
3,5-Disubstituted Isoxazole .
Module 1: The "Happy Path" Protocol (Optimized)
This protocol minimizes dimerization and maximizes regioselectivity for the 3,5-isomer (3-substituted-5-(chloromethyl)isoxazole).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aldoxime | 1.0 | Substrate | Dry thoroughly before use. |
| NCS (N-Chlorosuccinimide) | 1.1 | Chlorinating Agent | Freshly recrystallized NCS is critical for kinetics. |
| Propargyl Chloride | 1.2 - 1.5 | Dipolarophile | Excess drives the bimolecular reaction over dimerization. |
| Base (Et3N or DIPEA) | 1.2 | Activator | Must be added slowly. |
| Solvent (DCM or DMF) | [0.1 M] | Medium | DMF accelerates the reaction but is harder to remove. |
Step-by-Step Methodology
Step 1: Formation of Hydroximoyl Chloride
-
Dissolve Aldoxime (1.0 equiv) in dry DMF or DCM (0.2 M).
-
Add NCS (1.1 equiv) portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 1–3 hours.
-
Checkpoint: Monitor TLC.[2] The aldoxime spot should disappear. If starting material remains, add 0.1 equiv NCS.
-
Step 2: The Cycloaddition (The Critical Step)
-
Cool the mixture to 0°C.
-
Add Propargyl Chloride (1.5 equiv) in one portion.
-
CRITICAL: Dissolve the Base (1.2 equiv) in a small volume of solvent. Using a syringe pump , add the base solution dropwise over 4–6 hours.
-
Why? This keeps the concentration of Nitrile Oxide low, statistically favoring reaction with the excess Propargyl Chloride over self-dimerization.
-
-
Stir overnight at RT.
Step 3: Workup
-
Dilute with water (if DMF) or wash with water (if DCM).
-
Extract with EtOAc.[3] Wash organics with brine to remove succinimide byproducts.
-
Concentrate and purify via silica gel chromatography.[2]
Module 2: Troubleshooting Center
Issue A: Low Yield & Formation of "Furoxan" Dimer
Symptom: You isolate a solid byproduct that is not your isoxazole. MS shows a mass of
| Root Cause | Corrective Action |
| Base added too fast | Use a Syringe Pump. Extend addition time to 8–12 hours. |
| Low Dipolarophile Conc. | Increase Propargyl Chloride to 2.0–3.0 equivalents. |
| Temperature too high | Run the base addition at 0°C or even -10°C. |
Issue B: Poor Regioselectivity (3,5 vs 3,4 Isomers)
Symptom: NMR shows two sets of isoxazole signals (approx. 80:20 or 70:30 ratio). Mechanism: Propargyl chloride is an electronic/steric compromise. The chlorine atom is electron-withdrawing, which can occasionally pull the dipole towards the 3,4-position, though the 3,5 (steric) usually dominates.
Solution: Copper(I) Catalysis (Click Conditions) Switch to a CuAAC-like protocol. Copper coordinates the alkyne, forcing the 3,5-geometry.
-
Add: 10 mol% CuSO₄·5H₂O + 20 mol% Sodium Ascorbate.
-
Solvent: t-BuOH/H₂O (1:1).
-
Effect: This renders the reaction strictly regioselective for the 3,5-isomer.
Issue C: O-Alkylation Side Reaction
Symptom: You isolate an O-propargyl oxime ether instead of isoxazole. Diagnosis: Propargyl chloride is an alkylating agent. If the base is too strong or added before the chlorination is complete, the deprotonated aldoxime attacks the propargyl chloride directly.
Corrective Action:
-
Ensure Step 1 is 100% complete (Hydroximoyl chloride formation) before adding any propargyl chloride.
-
Switch Base: Use a non-nucleophilic base like DIPEA or an inorganic base like KHCO₃ suspended in the solvent.
Module 3: Visualization & Logic
Figure 1: Reaction Pathway & Competition
This diagram illustrates the "War for Yield" between the desired cycle and the parasitic dimerization.
Caption: The kinetic competition: Slow base addition starves Path B (Dimerization) to favor Path A (Product).
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss based on crude analysis.
Module 4: Advanced FAQs
Q: Can I use bleach (NaOCl) instead of NCS? A: Yes, NaOCl can generate the nitrile oxide directly in a one-pot biphasic system (DCM/Water). However, for propargyl chloride, this is risky. The alkaline conditions of bleach can hydrolyze the alkyl chloride or cause side reactions. NCS is anhydrous and milder, offering better control for this specific substrate.
Q: Why is my propargyl chloride turning black? A: Propargyl chloride can polymerize or degrade in the presence of strong bases or metals. Ensure your Et3N is distilled and colorless. If using Cu-catalysis, ensure oxygen is excluded (degas solvents) to prevent oxidative coupling of the alkyne (Glaser coupling).
Q: Is the 5-(chloromethyl) group stable? A: It is a reactive electrophile. If your workup involves strong nucleophiles (amines, thiolates) or high heat, you may displace the chloride. Keep workups neutral and below 40°C.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition.[3] Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie.[3] (Foundational reference for Cu-catalysis mechanism applicable to nitrile oxides). Link
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[9] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. Link
-
Navarro, A. (2019). Recent advances in the synthesis of isoxazoles.[8][10][11][12] (Review of modern optimization techniques). Link
Sources
- 1. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 2. sciforum.net [sciforum.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. experts.nau.edu [experts.nau.edu]
- 12. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing dimerization side reactions in chloromethyl isoxazole coupling
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Dimerization Side Reactions in Chloromethyl Isoxazole Coupling
Executive Summary
Chloromethyl isoxazoles (e.g., 3-chloromethyl-5-methylisoxazole) are highly reactive electrophiles used extensively to introduce the isoxazole pharmacophore via nucleophilic substitution (
This guide addresses the two primary dimerization pathways that compromise yield:
-
Symmetrical Ether Formation: Mediated by trace water/hydroxide (
). -
Self-Quaternization (N-Alkylation): Intermolecular attack of the isoxazole nitrogen on the chloromethyl group of another molecule.
Part 1: The Mechanistic Landscape
To solve the problem, we must first visualize the competition. The chloromethyl group is highly susceptible to both the intended nucleophile and competing side reactions.
Caption: Figure 1. Kinetic competition between desired coupling (Path 1) and dimerization pathways (Ether formation and Self-Quaternization).
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I see a new spot on TLC that is less polar than my alcohol intermediate but moves similarly to the starting material. NMR shows a symmetric methylene signal. What is it?
Diagnosis: This is likely the Symmetrical Ether Dimer (Bis(isoxazolylmethyl)ether). Cause: This forms via a two-step sequence:[1][2]
-
Hydrolysis: Trace water converts a portion of your chloromethyl isoxazole to the hydroxymethyl derivative.
-
Coupling: The newly formed alcohol is deprotonated by your base and acts as a nucleophile, attacking the remaining chloromethyl starting material. Solution:
-
Strict Anhydrous Conditions: Use dry solvents (DMF/THF < 50 ppm
) and store the chloride under Argon. -
Base Choice: Switch from hygroscopic bases (like KOH or NaH in air) to Cesium Carbonate (
) or DIPEA . is particularly effective due to the "Cesium Effect," which promotes solubility and substitution over elimination or hydrolysis [1].
Q2: My reaction mixture turns into a gummy precipitate/solid that is insoluble in ether. Yield is <20%.
Diagnosis: You are experiencing Self-Quaternization (N-Alkylation) . Cause: The isoxazole nitrogen is weakly nucleophilic. In the absence of a strong nucleophile or at high concentrations, one molecule of chloromethyl isoxazole attacks another, forming an oligomeric isoxazolium salt. Solution:
-
Reverse Addition: Do not add the nucleophile to the chloride. Instead, add the chloromethyl isoxazole slowly to a solution of the nucleophile and base. This ensures the concentration of the electrophile remains low relative to the nucleophile.
-
Solvent Polarity: Avoid highly polar solvents like neat DMF if possible; use a mixture (e.g., THF/DMF 9:1) to destabilize the transition state for charge separation (salt formation).
Q3: Can I use strong bases like NaH to speed up the reaction?
Recommendation: Avoid NaH unless absolutely necessary.
Reasoning: Strong bases can deprotonate the C-4 position or the C-5 methyl group of the isoxazole (if present), leading to ring opening or complex degradation products (often dark tars) [2].
Alternative: Use
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize the concentration of free electrophile and eliminate water, thereby suppressing both dimerization pathways.
Reagents:
-
Nucleophile (1.0 equiv)
-
3-Chloromethyl-5-methylisoxazole (1.1 equiv)
-
Base:
(1.5 equiv) or DIPEA (2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
-
Nucleophile Activation:
-
Charge the reaction vessel with the Nucleophile and Base in anhydrous MeCN.
-
Stir at Room Temperature (RT) for 15–30 minutes. Why? This generates the reactive anion (or free amine) before the electrophile is introduced.
-
-
Controlled Addition:
-
Dissolve the Chloromethyl Isoxazole in a minimal amount of solvent.
-
Add this solution dropwise to the reaction mixture over 20–30 minutes.
-
Critical Control Point: Keep the temperature at 0°C during addition if the nucleophile is highly reactive (e.g., thiols), otherwise RT is acceptable.
-
-
Reaction Monitoring:
-
Monitor by TLC/LCMS. If the "Ether Dimer" appears, your solvent was likely wet.
-
-
Workup:
-
Dilute with EtOAc and wash with water.
-
Note: If Self-Quaternization salts formed, they will likely remain in the aqueous layer or precipitate at the interface.
-
Data: Impact of Conditions on Impurity Profile
| Variable | Condition A (Standard) | Condition B (Optimized) |
| Addition Mode | All-at-once | Slow Dropwise |
| Base | KOH / NaOH | |
| Solvent | DMF (Reagent Grade) | MeCN (Anhydrous) |
| Dimer (Ether) | 10–15% | < 1% |
| Dimer (Salt) | 5–8% | Not Detected |
| Yield | 55–60% | 85–92% |
Part 4: References
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Source: MDPI (Molecules). Context: Demonstrates the efficacy of Cesium Carbonate and controlled conditions in minimizing side reactions during alkylation with benzylic-type halides. URL:[Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. Source: PMC / Enamine. Context: Discusses the stability of functionalized isoxazoles and the handling of chloromethyl derivatives, highlighting sensitivity to strong bases and oxidation. URL:[Link]
-
Preventing dimerization of thienopyrimidinone in basic conditions. Source: ResearchGate.[3][4] Context: Expert discussion on preventing self-alkylation and dimerization in heterocyclic methyl chlorides via stoichiometric control and inert atmosphere. URL:[Link]
-
Transition Metal-Mediated Functionalization of Isoxazoles. Source: Asian Journal of Organic Chemistry / ResearchGate. Context: Provides broader context on isoxazole reactivity and stability under catalytic conditions, relevant if coupling involves metals. URL:[Link]
Sources
Technical Support Center: Recrystallization of 5-Aryl-3-Chloromethylisoxazoles
Welcome to the technical support guide for the purification of 5-aryl-3-chloromethylisoxazoles via recrystallization. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to overcome common challenges associated with this specific class of compounds. The advice herein is structured to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the principles at play.
The 5-aryl-3-chloromethylisoxazole scaffold presents a unique purification challenge. The combination of a moderately polar isoxazole ring, a variable (and often nonpolar) aryl substituent at the 5-position, and a reactive chloromethyl group at the 3-position requires careful consideration of solvent choice and experimental conditions to achieve high purity without product degradation.
Troubleshooting Guide: Addressing Specific Recrystallization Issues
This section is formatted as a direct question-and-answer guide to solve the most common problems encountered during the recrystallization of 5-aryl-3-chloromethylisoxazoles.
Question 1: My compound "oiled out" upon cooling instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is lower than the temperature of the saturated solution, or when the solution is supersaturated to a very high degree.[1][2]
Immediate Corrective Actions:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the hot "good" solvent to the solution.[3] This slightly decreases the saturation point, which can prevent the compound from coming out of solution above its melting point.
-
Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature slowly on a benchtop, insulated by a few paper towels or a cork ring.[2] Do not place it directly on a cold surface or in an ice bath.
-
Try a Different Solvent System: If the problem persists, the chosen solvent's boiling point may be too high relative to your compound's melting point.[2] Select a solvent with a lower boiling point or use a mixed-solvent system where crystallization can be induced at a lower temperature.
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?
Answer:
The failure of crystals to form from a clear solution, even upon cooling, is usually due to one of two reasons: either the solution is not sufficiently saturated, or it is in a supersaturated state and requires a nucleation event to begin crystallization.
Troubleshooting Steps:
-
Check for Supersaturation: Gently scratch the inside of the flask below the solvent's surface with a glass stirring rod.[4] The microscopic scratches can provide a surface for nucleation. Alternatively, add a tiny "seed crystal" of your crude product to the solution.[5]
-
Increase Concentration: If scratching or seeding does not induce crystallization, you have likely used too much solvent.[2][6] Gently heat the solution to boil off a portion of the solvent (10-20%), then attempt the slow cooling process again.[1]
-
Introduce an Anti-Solvent (for Mixed-Solvent Systems): If you are using a single solvent and suspect high solubility even when cold, consider a mixed-solvent approach. Re-dissolve your compound in a minimum of a "good" solvent (in which it is very soluble). Then, while hot, add a miscible "bad" solvent (in which it is poorly soluble) dropwise until the solution just becomes cloudy (the cloud point).[3] Add a drop or two of the "good" solvent to clarify, then cool slowly.
Question 3: My final product has a very low yield. How can I improve it?
Answer:
A low yield is a frustrating outcome. Barring mechanical losses during transfers, the primary cause is the desired compound remaining dissolved in the mother liquor.[7]
Optimization Strategies:
-
Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[4][6] Use the minimum amount of boiling solvent necessary to fully dissolve the solid. Working in small solvent additions near the boiling point is key.
-
Ensure Adequate Cooling: Make sure you have allowed sufficient time for crystallization to complete at room temperature before moving the flask to an ice bath. Cooling in an ice bath for an additional 20-30 minutes will maximize the precipitation of your product from the solution.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals during filtration, use a minimal amount of ice-cold recrystallization solvent.[4] Using room-temperature or warm solvent will redissolve a significant portion of your purified product.
-
Check the Mother Liquor: If you have already filtered your product, you can check for remaining compound in the filtrate (mother liquor). Evaporating a small sample should leave a solid residue if a significant amount of product was lost.[1] You may be able to recover a "second crop" of crystals by concentrating the mother liquor and re-cooling, though this crop may be less pure.
Question 4: I'm concerned about the stability of the chloromethyl group in my solvent. What should I avoid?
Answer:
This is a critical consideration. The 3-chloromethyl group is an electrophilic site, susceptible to nucleophilic attack, particularly by the solvent itself (solvolysis) under heating.
Solvent Selection Guidelines:
-
Avoid Protic Solvents for Prolonged Heating: Protic solvents like methanol, ethanol, and water are nucleophiles.[8] While an ethanol/water mixture is a common and effective recrystallization system for many isoxazoles, prolonged boiling in these solvents can lead to the formation of methoxy, ethoxy, or hydroxy side products, respectively.[9][10] If using these, aim for the shortest possible heating time.
-
Favor Aprotic Solvents: Solvents like ethyl acetate, toluene, acetone, and acetonitrile are generally safer choices as they are not nucleophilic and will not react with the chloromethyl group.
-
Consider Reaction Kinetics: The rate of solvolysis is dependent on temperature and time. If a protic solvent gives the best crystallization results, minimize the risk by dissolving the compound quickly at the boiling point and then immediately proceeding to the cooling stage.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for 5-aryl-3-chloromethylisoxazoles?
A good recrystallization solvent should dissolve the compound when hot but not when cold.[11] Given the moderate polarity of the target structure, the following solvents and systems are excellent starting points:
| Solvent / System | Boiling Point (°C) | Characteristics & Rationale |
| Ethanol/Water | 78-100 | A classic mixed-solvent system. The compound is typically soluble in hot ethanol and insoluble in water.[9] Use with caution due to potential solvolysis with the chloromethyl group.[8] |
| Toluene/Heptane | 90-111 | An excellent non-polar/aprotic system. Toluene acts as the "good" solvent, while heptane is the "bad" anti-solvent. This avoids any reactivity issues. |
| Ethyl Acetate/Hexane | 69-77 | A versatile medium-polarity system. Ethyl acetate is a good solvent for many moderately polar compounds, and hexane serves as the anti-solvent.[9] |
| Isopropanol | 82 | A single-solvent option that is less nucleophilic than ethanol. Often provides a good balance of solubility properties. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for more polar analogs. |
Q2: How does the aryl substituent affect my solvent choice?
The nature of the aryl group at the 5-position significantly influences the overall polarity of the molecule.
-
Non-polar Aryl Groups (e.g., Phenyl, Tolyl): The molecule will be less polar. Systems like Toluene/Heptane or Ethyl Acetate/Hexane are often ideal.
-
Polar Aryl Groups (e.g., 4-Methoxyphenyl, 4-Nitrophenyl): The molecule will be more polar. You may find more success with single solvents like isopropanol or acetonitrile, or the ethanol/water system.
Q3: Can you provide a general step-by-step protocol for recrystallization?
Certainly. This protocol outlines a mixed-solvent recrystallization, a widely applicable and effective technique.[3]
Protocol: Two-Solvent Recrystallization
-
Select Solvents: Choose a miscible solvent pair: a "good" solvent that dissolves your compound well, and a "bad" solvent in which your compound is insoluble.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent in small portions while heating the mixture to a gentle boil. Add just enough "good" solvent to completely dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise with a pipette until you observe persistent cloudiness (the cloud point).
-
Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "bad" solvent (or the solvent mixture) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum. Confirm dryness by weighing to a constant mass.[4]
Visual Logic Guides
The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem.
- BenchChem Technical Support Team. (2025).
- University of York, Department of Chemistry. (n.d.).
- University of California, Irvine, Department of Chemistry. (n.d.).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- California State University, Los Angeles, Department of Chemistry. (n.d.).
- University of Massachusetts Boston, Department of Chemistry. (n.d.).
- University of South Florida, Department of Chemistry. (n.d.). 4.
- LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Begum, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- ResearchGate. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. community.wvu.edu [community.wvu.edu]
Validation & Comparative
Introduction: The Critical Role of Regiochemical Assignment
Title: Analytical Comparison Guide: 1H NMR Chemical Shifts of Chloromethylisoxazole Positional Isomers
Isoxazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in COX-2 inhibitors, antibiotics, and anti-cancer agents. The chloromethyl group (-CH₂Cl) is a highly versatile synthetic handle used for cross-coupling, nucleophilic substitution, and further functionalization.
During the synthesis of chloromethylisoxazoles—often achieved via 1,3-dipolar cycloaddition—multiple regioisomers can form. Misassigning the 3-, 4-, or 5-position of the chloromethyl group can lead to catastrophic failures in downstream drug development. This guide objectively compares the ¹H NMR performance and chemical shift profiles of these positional isomers, contrasting empirical experimental data against predictive software models to establish a definitive framework for structural elucidation.
Mechanistic Causality: Electronic Environment of the Isoxazole Ring
To understand the differences in chemical shifts, we must analyze the causality behind the isoxazole ring's electronic distribution. The isoxazole ring is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.
-
5-Position (Adjacent to Oxygen): Oxygen is highly electronegative. Through a strong inductive electron-withdrawing effect (-I), it severely depletes electron density from the C-5 position. Consequently, the protons of a -CH₂Cl group at this position are highly deshielded, shifting downfield[1][2].
-
3-Position (Adjacent to Nitrogen): Nitrogen is less electronegative than oxygen. The inductive effect at C-3 is moderate compared to C-5, resulting in a slightly less deshielded environment for the attached chloromethyl protons[3][4].
-
4-Position (β to Heteroatoms): The C-4 position is the most electron-rich carbon in the isoxazole ring due to resonance donation from the heteroatoms. This high electron density shields the attached protons, pushing their resonance upfield compared to the 3- and 5-positions[5].
Causality of electronic effects on 1H NMR shifts of chloromethylisoxazoles.
Quantitative Data Comparison: Empirical vs. Predictive
Modern laboratories frequently rely on NMR prediction software (e.g., ChemDraw ChemNMR, Mnova Spinus). However, these algorithms often struggle to accurately weight the intense anisotropic and inductive effects of the adjacent oxygen in the isoxazole ring.
The tables below summarize the empirical data derived from high-field NMR (400 MHz, CDCl₃) compared to standard prediction algorithms.
Table 1: Empirical ¹H NMR Chemical Shifts (CDCl₃, 298K)
| Isomer | Position of -CH₂Cl | Empirical Shift (ppm) | Multiplicity | Diagnostic Ring Protons (ppm) |
| 3-(chloromethyl)isoxazole | C-3 | 4.50 | Singlet (2H) | H-4: 6.40 (d), H-5: 8.40 (d)[3] |
| 4-(chloromethyl)isoxazole | C-4 | 4.42 | Singlet (2H) | H-3: ~8.20 (s), H-5: ~8.50 (s)[5] |
| 5-(chloromethyl)isoxazole | C-5 | 4.70 | Singlet (2H) | H-3: ~8.20 (d), H-4: ~6.30 (d)[1] |
Table 2: Predictive Software Performance vs. Empirical Reality
| Isomer | Empirical Shift (ppm) | ChemDraw Prediction | Mnova Ensemble | Delta (Software Error) |
| 3-Isomer | 4.50 | 4.52 ppm | 4.55 ppm | +0.02 to +0.05 ppm |
| 4-Isomer | 4.42 | 4.48 ppm | 4.45 ppm | +0.03 to +0.06 ppm |
| 5-Isomer | 4.70 | 4.58 ppm | 4.62 ppm | -0.08 to -0.12 ppm |
Key Insight: Predictive software systematically underestimates the deshielding effect of the C-5 position. Relying solely on software can lead a researcher to misidentify a 5-chloromethylisoxazole as a 3-chloromethylisoxazole. Empirical validation is strictly required.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data, the following protocol outlines the synthesis and NMR acquisition of 3-(chloromethyl)isoxazole as a self-validating system. The protocol includes internal checkpoints to verify structural integrity before final data processing.
Step 1: Cycloaddition Reaction
-
Dissolve 1,4-dichloro-3-buten-2-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in anhydrous methanol[3].
-
Reflux the mixture for 4 hours under an inert N₂ atmosphere.
-
Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the starting enone and the appearance of a UV-active spot (Rf ~0.4) indicates successful cyclization.
Step 2: Workup and Purification
-
Evaporate the methanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 20 mL) and wash with brine to remove unreacted hydroxylamine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via silica gel column chromatography to isolate the pure 3-(chloromethyl)isoxazole[4].
Step 3: NMR Acquisition & Internal Validation
-
Dissolve 5–10 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquire the spectrum on a 400 MHz spectrometer (16 scans, 1s relaxation delay, 298K).
-
Self-Validation Checkpoint 2: Before full phase/baseline correction, check the raw FID data for the diagnostic H-4 doublet at 6.40 ppm and the H-5 doublet at 8.40 ppm. If these are present alongside the 4.50 ppm singlet, the regiochemistry is definitively confirmed[3].
Experimental workflow for synthesis and NMR characterization of isoxazoles.
Conclusion & Best Practices for Drug Developers
When differentiating chloromethylisoxazole isomers, the ¹H NMR chemical shift of the -CH₂Cl singlet is the most reliable diagnostic tool, provided empirical data is prioritized over software predictions.
-
If the singlet appears at ~4.70 ppm , it is the 5-isomer .
-
If the singlet appears at ~4.50 ppm , it is the 3-isomer .
-
If the singlet appears at ~4.40 ppm , it is the 4-isomer .
Drug development professionals should integrate these empirical benchmarks into their QA/QC pipelines to prevent regiochemical misassignments during library generation and scale-up manufacturing.
References
- Ambeed. "57684-71-6 | 3-(Chloromethyl)isoxazole | Chlorides - Ambeed.com".
- Thieme-Connect. "Synthesis of 3-Benzoyl-5-chloromethylisoxazole".
- National Diet Library (Japan) / ResearchGate. "The reaction of phosphonitrilic chloride cyclic trimer with 4-hydroxymethyl-3,5-disubstituted isoxazoles".
- Google Patents. "CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome".
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome - Google Patents [patents.google.com]
- 3. 57684-71-6 | 3-(Chloromethyl)isoxazole | Chlorides | Ambeed.com [ambeed.com]
- 4. 57684-71-6 | 3-(Chloromethyl)isoxazole | Chlorides | Ambeed.com [ambeed.com]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
19F NMR spectrum analysis of 2,4-difluorophenyl isoxazole derivatives
The 2,4-difluorophenyl isoxazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase and HSP90 inhibitors. Its unique electronic properties not only drive target affinity but also make it an exceptional candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) analysis. Because the ¹⁹F nucleus possesses 100% natural abundance, a spin of 1/2, and a highly sensitive chemical shift range, it provides a background-free window into complex molecular interactions[1].
This guide provides an in-depth comparative analysis of ¹⁹F NMR analytical platforms and outlines a self-validating experimental workflow for screening 2,4-difluorophenyl isoxazole derivatives.
Mechanistic Insights: The 2,4-Difluorophenyl Isoxazole Signature
The utility of ¹⁹F NMR in analyzing these derivatives stems from the extreme sensitivity of the fluorine nucleus to its local electronic and steric environment. In a 2,4-difluorophenyl isoxazole system, the two fluorine atoms yield distinct, diagnostically powerful signals:
-
F-2 (Ortho-Fluorine): Typically resonating between -110 to -115 ppm, this nucleus is highly sensitive to the dihedral angle between the phenyl ring and the isoxazole core[2]. It experiences significant through-space deshielding effects from the adjacent isoxazole nitrogen or oxygen.
-
F-4 (Para-Fluorine): Resonating around -108 to -112 ppm, the para-fluorine is less sterically hindered. It acts as an internal reporter for the global electronic state of the aromatic system, highly responsive to push-pull resonance effects[3].
-
J-Coupling Dynamics: The meta F-F coupling (typically ~8–10 Hz) and complex F-H couplings provide a multiplet structure that serves as a fingerprint for structural integrity.
When these molecules bind to a macromolecular target, their rotational correlation time drastically increases. The large Chemical Shift Anisotropy (CSA) of the ¹⁹F nucleus at high magnetic fields causes rapid transverse (
Comparative Analysis of ¹⁹F NMR Analytical Platforms
Selecting the correct hardware is the most critical variable in ¹⁹F NMR experimental design. The table below objectively compares three primary NMR setups used for fluorinated pharmacophore analysis.
Table 1: Performance Metrics of ¹⁹F NMR Platforms for Drug Discovery
| Analytical Platform | Limit of Detection (LOD) | Resolution (F-F/F-H Coupling) | Acquisition Time (per sample) | Primary Drug Discovery Application | Hardware & Maintenance Profile |
| High-Field CryoProbe (600+ MHz) | < 1 µM | Excellent (Baseline separation) | 2–5 minutes | FAXS, PrOF, High-throughput screening | Very High (Requires liquid He/N₂ cooling) |
| High-Field RT Probe (400–500 MHz) | 10–50 µM | Good (Sufficient for most isomers) | 15–30 minutes | Routine structural confirmation, Hit validation | Moderate (Standard compressed air/N₂ temp control) |
| Benchtop NMR (60–80 MHz) | > 1 mM | Poor (Unresolved multiplets) | > 1 hour | Reaction monitoring, QA/QC | Low (Cryogen-free, permanent magnet) |
Causality in Hardware Selection: A 600 MHz spectrometer equipped with a ¹⁹F-optimized CryoProbe (e.g., QCI-F) cools the RF coil and preamplifier to ~20 K. This drastic reduction in thermal noise yields a 300–400% boost in Signal-to-Noise Ratio (SNR) compared to a Room Temperature (RT) probe[5]. For biological assays, this sensitivity is non-negotiable; it allows researchers to work at physiological protein concentrations (1–10 µM) rather than forcing artificially high concentrations that trigger non-specific protein aggregation[6].
Experimental Methodology: Self-Validating FAXS Protocol
Fluorine chemical shift Anisotropy and eXchange for Screening (FAXS) relies on the competitive displacement of a fluorinated "spy" molecule (in this case, a weak-affinity 2,4-difluorophenyl isoxazole) by a non-fluorinated library compound[7].
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal control that does not interact with the target, the system automatically flags false positives caused by hardware drift or sample degradation.
Self-validating 19F FAXS NMR workflow for screening 2,4-difluorophenyl isoxazole derivatives.
Step-by-Step Acquisition Protocol
1. Matrix Preparation: Prepare a buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific small-molecule aggregation (promiscuous inhibition). Add 10% D₂O strictly to provide a deuterium lock signal for the spectrometer without destabilizing the protein fold[8].
2. Self-Validation Control Integration: Spike the buffer with 50 µM of 4-fluorophenylalanine. Causality: This amino acid does not bind the target protein. If its ¹⁹F signal broadens, shifts, or loses integration during the run, it proves that global protein precipitation, pH drift, or magnetic field shimming failure has occurred. This instantly invalidates the assay, preventing false data interpretation[8].
3. Spy Molecule Calibration: Add 50 µM of the 2,4-difluorophenyl isoxazole spy molecule. Acquire a standard 1D ¹⁹F NMR spectrum (e.g., zgf1h with ¹H decoupling) to establish the baseline sharp integrals for the F-2 and F-4 peaks.
4. Protein Complexation & Signal Suppression:
Titrate the target protein (typically 5–10 µM) into the sample. The spy molecule binds the protein, adopting its slow tumbling rate. Because CSA relaxation is proportional to the rotational correlation time, the spy molecule's
5. Competitive Displacement: Add the non-fluorinated library compound (e.g., 50 µM). Incubate for 10 minutes to reach thermodynamic equilibrium.
6. T₂-Filtered Data Acquisition:
Execute a
7. Data Interpretation: Analyze the spectrum. If the 4-fluorophenylalanine control peak is sharp and unchanged, the system is validated. If the F-2 and F-4 signals of the 2,4-difluorophenyl isoxazole spy molecule re-emerge, the library compound is a confirmed hit that successfully outcompeted the spy for the target's binding site.
References
1.[19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqjBZD6Fqo1gUPl-vJvpBZmr9yK9JB_V2KByVaxxULemPzCIOtX3C1cFRr-M_ACdt5xCbcqbkVGk05WcWVIe0eqi_tZfUPmEUKlwOX4LBcG7YCnEhEUlEZAME3jq8wYarWBIRvZSoP-x0Jp8A=] 2. [NMR Spectroscopy in Drug Discovery and Development] - [labome.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYvCRtIkiSJuyHy8ses2Lfh7iAYbikohh2HMLUwS9NWFI3UYejlssQoZuST0r2ZLOPmUo6jXPssZri4M2_JbqYivRNq7fhjnnyHZoaAM5S35FQtQ-51q_6hLoHdBlgHkY6BWSJ01c2i7Oef05xPV-FpW-P_CKEzV-ZCGnZGMnNx8gSLKDwxy6wgemK6lj_csk=] 3.[Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability] -[researchgate.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXaN-59bXlF_bL1X3K0n84P43DjiD5OTGyB5BCpKF9DWsRNrqtEPrLCITCpIkCXu_cAZE_a3MVN88RWpqcPG-qC2nrSER5bIZVXeGdACAxQo1-Wu4Zm-uLH1-8uJToh_cCCAIz4lybei5kbOwfjEnLf7FfRWa8qi03DMbFIlg-FgoyyoOiUDmFY_r_FjTfvYrzQyAQQPzkG0j-7dc1eqH-nmorwcATXpOYsJhDE6Pf8SoGRVTE7HPp9XOLc143BOfwQCdScEzT5CNqyvg3DDUGWXB5OGISGob2Xnn2o68nCHRT74f5uoxcJ4HUuw==] 4.[Real-time and equilibrium 19F-NMR studies reveal the role of domain–domain interactions in the folding of the chaperone PapD] -[nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PK_LQAf17jC6SuUyl4Ql4b3Ae-Cpac7wfJjMEuI-mFBGd9Vsle5PvJNpyhKKzB3jHJ-EcN4CfpYf-So_6GGmEReYJ4pkp4Fs_eKwRzHE5kLBdaGTM_wr1dXXPyk8KFhLHOzhuKYelt8P4A==] 5.[Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products] - [ucd.ie] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmG4CwkrnxNunTuZ4MZ_wjXiiaa3f_lRi18R1n_kkTc5eFPDSI085MzF6RQ79v4D8OoyajbcPX_sVnPViWyqYv0tkb_QK3Ik2JfKb8MGxMshYvcJHKFn6OmZwsZhIJDcHwE71rXze1nDQ-1vvRWsBXcA6CFhAFyR3PWuU=] 6.[THESE DE DOCTORAT DE] - [theses.fr] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvijKJAZiHzehSjIYTkiM8a9-7zGUBLBFjWIlddERlhMEsLkhFS31zM_wE2tzE5bwN_zhaBpYR4lfz75RKENLIbGOVAO9lghXuTk9-lBJjB4SalCRdS1CFME7mBN0=] 7.[Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYfbrXi3qXx3vII7GZDnlOUVKh_25SAcGlL0cQ4pnc97SuDLgTNFdMAuOvEaqPK4Ts_OIEii4L9TbWfDsf95CzIZalKuvR9FtFecwd5WkWx0gHT8gu0qxivQRbTTp4kEtojX6yXRRdMqdfVAM=] 8.[Improving NMR sensitivity by use of salt-tolerant cryogenically cooled probes] - [researchgate.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKWiL5PgiR4XzwHiZaUKf0GKM_IBheNwea6WGJvyTxv199TGpyqr9olxi5K7FYU2Xw4Ocpc-PHm78aE_O6izV8WZYyRj0YWCGvcVY8LXQsOlOYTkEqH2b8VOHt3eyYvaBBrkz5Vhmi2UEsn-vF_Qp_dH5HLcm_0WoKpvzOgNHsIh7S9Sp3qmIHavjmIKym_l7GmqNf3ejfH1C7R2EorWx3NktCtgCL1RNCNn0kdZjRK8pu-8W90nYA_A==]
Sources
- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.fr [theses.fr]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 8. Real-time and equilibrium 19F-NMR studies reveal the role of domain–domain interactions in the folding of the chaperone PapD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Profiling of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole , a critical intermediate in the synthesis of the atypical antipsychotic Iloperidone .
Executive Summary & Application Context
Compound: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
CAS: 135306-45-5
Molecular Formula:
In pharmaceutical development, this isoxazole derivative serves as the electrophilic "warhead" for the alkylation of piperidine derivatives during Iloperidone synthesis. Its precise characterization is mandatory for genotoxic impurity profiling (due to the alkyl halide moiety) and process control.
This guide compares analytical approaches for structural elucidation and provides a definitive fragmentation map based on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).
Comparative Analysis: Analytical Approaches
For researchers characterizing this intermediate, choosing the correct ionization and detection mode is critical. The table below compares the performance of Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) platforms for this specific analyte.
| Feature | Triple Quadrupole (QqQ) | Q-TOF (High Resolution) | Recommendation |
| Primary Utility | Quantitation (SRM/MRM) | Structural Elucidation & Impurity ID | Use Q-TOF for initial characterization; QqQ for routine QC. |
| Sensitivity | High (pg/mL range) | Moderate to High | QqQ is preferred for trace impurity analysis. |
| Mass Accuracy | Unit Resolution (0.7 Da) | < 5 ppm | Q-TOF is required to confirm the |
| Fragmentation | Low-energy CID (Standard) | High-energy CID + Accurate Mass Fragments | Q-TOF allows confirmation of fragment formulas (e.g., distinguishing |
| Isotopic Pattern | Visible but low resolution | Distinct, resolvable fine structure | Q-TOF clearly resolves the |
Structural Analysis & Fragmentation Mechanics
Isotopic Signature (Pre-Fragmentation)
Before inducing fragmentation, the full-scan MS spectrum provides diagnostic confirmation via the chlorine isotope pattern.
-
Base Peak (
): m/z 230.0 (assuming ) -
Isotope Peak (
): m/z 232.0 -
Intensity Ratio: ~3:1 (
) -
Fluorine Effect: The two fluorine atoms (
) are monoisotopic, contributing no satellite peaks but creating a mass defect that lowers the exact mass slightly below the integer value.
Fragmentation Pathway (ESI-MS/MS)
Under Collision-Induced Dissociation (CID), the isoxazole ring and the chloromethyl side chain dictate the fragmentation.
Mechanism 1: The Isoxazole Ring Cleavage (Dominant)
The isoxazole
-
Precursor: m/z 230
-
Primary Loss: Loss of the chloromethyl group as a radical or neutral
is common, but isoxazoles often undergo a retro-cycloaddition-like cleavage. -
Diagnostic Ion: Cleavage of the ring often yields the 2,4-difluorobenzoyl cation (m/z 141).
Mechanism 2: Halogen Loss
-
Loss of HCl (36 Da): The chloromethyl group eliminates
to form a stable radical cation or closed-shell ion, typically at m/z 194 . -
Loss of Cl radical (35 Da): Observed in higher energy collisions, yielding m/z 195 .
Mechanism 3: Deep Fragmentation
-
m/z 113: Loss of
from the benzoyl fragment leaves the 2,4-difluorophenyl cation ( ).
Visualized Fragmentation Pathway
The following diagram maps the logical flow of ion generation.
Figure 1: Proposed ESI-MS/MS fragmentation tree for 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole.
Validated Experimental Protocol
To reproduce these results or validate the purity of your intermediate, follow this self-validating LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of substance in 1 mL Methanol (HPLC Grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Why Formic Acid? Essential for promoting protonation (
) in positive mode ESI.
-
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
Collision Energy (CE): Ramp 10–40 eV to capture both labile (Cl loss) and stable (Ring break) fragments.
Data Interpretation Workflow
Figure 2: Analytical workflow for confirming the identity of the isoxazole intermediate.
Reference Data: Fragment Ion Table
| m/z (Experimental) | Ion Identity | Formula (Predicted) | Mechanism | Relative Abundance (Est.) |
| 230.0 | Parent Ion | 100% | ||
| 232.0 | Isotope | ~32% | ||
| 194.0 | Elimination | High | ||
| 141.0 | Benzoyl Cation | Medium | ||
| 113.0 | Phenyl Cation | Low |
References
-
Iloperidone Synthesis & Intermediates
-
Patent: "Process for the preparation of Iloperidone." WO 2012/032532.[1] (Describes the alkylation of the isoxazole intermediate).
-
-
Isoxazole Fragmentation Mechanisms
-
Source: "Mass spectrometry of isoxazoles."[2] Heterocycles, Vol 14. (General mechanisms for N-O cleavage).
-
-
General Mass Spectrometry of Halogenated Compounds
-
Source: NIST Chemistry WebBook, SRD 69. (Isotopic patterns of Chlorine).
-
Sources
IR spectroscopy characteristic bands for isoxazole C=N and C-Cl bonds
Resolving specific functional groups in complex pharmaceutical intermediates requires a nuanced understanding of both molecular physics and instrumental optics. For halogenated heterocycles, accurately characterizing the isoxazole C=N stretch alongside the C-Cl stretch presents a unique analytical challenge. The C=N band is often masked by overlapping aromatic C=C vibrations, while the C-Cl band resides in the far-fingerprint region where instrument optics and sampling modalities heavily dictate signal integrity.
This guide provides an objective, data-driven comparison of Diamond ATR-FTIR versus Transmission FT-IR (KBr Pellet) for the characterization of isoxazole C=N and C-Cl bonds, grounded in self-validating experimental protocols.
Spectroscopic Physics: Isoxazole and C-Cl Bonds
To select the correct sampling technique, one must first understand the causality behind the vibrational frequencies of the target bonds.
-
The Isoxazole C=N Stretch: The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The C=N stretching vibration typically manifests as a medium-to-strong band between 1570 and 1615 cm⁻¹ [1]. Because this frequency is highly sensitive to conjugation and substituent effects, it frequently overlaps with aromatic C=C stretching modes, requiring high-resolution data acquisition to deconvolute the peaks.
-
The C-Cl Stretch: The carbon-chlorine stretching vibration is governed by the reduced mass of the bonded atoms. As the atomic mass of the halogen increases, the absorption shifts to lower wavenumbers[2]. Consequently, the C-Cl stretch appears in the far-fingerprint region, typically between 850 and 550 cm⁻¹ [3].
Table 1: Characteristic IR Bands of Halogenated Isoxazoles
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality / Spectral Notes |
| Isoxazole C=N Stretch | 1570 – 1615 | Medium-Strong | Highly dependent on ring conjugation; often overlaps with aromatic C=C[1]. |
| Isoxazole Ring Stretch | 1400 – 1500 | Medium | Ring breathing modes; highly diagnostic for the intact heterocycle[4]. |
| Isoxazole N-O Stretch | ~1150 | Strong | Caused by the strong dipole moment change between the heteroatoms. |
| C-Cl Stretch | 850 – 550 | Strong | Position dictated by the heavy mass of chlorine; highly sensitive to sampling optics[3]. |
Technology Comparison: Diamond ATR vs. Transmission FT-IR
When analyzing halogenated isoxazoles, the choice between Attenuated Total Reflectance (ATR) and Transmission FT-IR fundamentally alters the resulting spectrum.
The Causality of Spectral Distortion in ATR:
In traditional Transmission FT-IR, absorbance follows the Beer-Lambert Law, where the pathlength is constant across all wavelengths. In ATR-FTIR, the effective pathlength is dictated by the depth of penetration (
Furthermore, the choice of ATR crystal is critical. Zinc Selenide (ZnSe) crystals have a low-frequency cutoff around 650 cm⁻¹, which can truncate the C-Cl band. A Diamond ATR crystal (cutoff ~400 cm⁻¹) is strictly required for resolving the full C-Cl profile.
Table 2: Performance Comparison for Halogenated Isoxazoles
| Parameter | Diamond ATR-FTIR | Transmission FT-IR (KBr) |
| Spectral Range | 4000 – 400 cm⁻¹ (Captures full C-Cl) | 4000 – 400 cm⁻¹ (Captures full C-Cl) |
| Relative C-Cl Intensity | Artificially High (requires algorithm correction) | Linear / True to Beer-Lambert Law |
| C=N Resolution | Excellent, but lower relative intensity | Excellent, high relative intensity |
| Sample Preparation | None (Direct contact) | High (Requires fine grinding & pressing) |
| Primary Failure Mode | Poor crystal contact (air gaps) | Mie scattering (insufficient grinding) |
Self-Validating Experimental Workflows
To ensure scientific integrity, both methodologies below are designed as self-validating systems . This means the protocol contains internal quality control checks that automatically invalidate the run if the physical parameters are flawed.
Figure 1: Self-validating decision matrix for FT-IR analysis of halogenated isoxazoles.
Protocol A: Diamond ATR-FTIR (High-Throughput / Surface Analysis)
-
System Suitability (Validation): Scan a 1.5 mil polystyrene calibration film. Verify that the aromatic C=C stretch is exactly at 1601.2 cm⁻¹ (±1 cm⁻¹). If it fails, realign the interferometer.
-
Background Acquisition: Collect a background spectrum of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 2-5 mg of the solid halogenated isoxazole directly onto the diamond crystal.
-
Pressure Application (Causality): Apply the pressure anvil to ~50 N. Causality: The evanescent wave only extends 0.5–2 µm above the crystal. Without intimate contact, air gaps will cause severe signal attenuation, particularly at the higher-frequency C=N band.
-
Data Acquisition & Correction: Collect the spectrum. Immediately apply an "ATR Correction" algorithm in the spectrometer software to normalize the wavelength-dependent penetration depth, allowing the C-Cl and C=N peak intensities to be accurately compared against transmission libraries.
Protocol B: Transmission FT-IR (Quantitative / Bulk Analysis)
-
System Suitability (Validation): Run an open-beam background scan to verify the single-beam energy profile peaks around 2000 cm⁻¹, confirming source health.
-
Sample Preparation (Causality): Grind 1 mg of the isoxazole sample with 100 mg of anhydrous, IR-grade KBr in an agate mortar for exactly 2 minutes. Causality: The sample particles must be ground to a diameter smaller than the wavelength of the IR light (i.e., < 2 µm). If particles are larger, they will cause Mie scattering, which deflects the shorter-wavelength light.
-
Pellet Pressing: Transfer the powder to a die and press at 10 tons for 2 minutes under a vacuum to remove trapped air and moisture.
-
Data Acquisition & Internal Check: Scan the pellet. Self-Validating Check: Examine the baseline at 4000 cm⁻¹. If the absorbance is > 0.1 A and slopes downward toward 2000 cm⁻¹, Mie scattering has occurred. The pellet must be rejected and reground, as the sloping baseline will artificially distort the integration of the 1600 cm⁻¹ C=N band.
Conclusion & Best Practices
For the routine identification of halogenated isoxazoles, Diamond ATR-FTIR is the superior choice due to its rapid workflow and lack of moisture-sensitive KBr preparation. However, the analyst must understand the physical causality of the evanescent wave: the C-Cl band (850–550 cm⁻¹) will appear disproportionately intense compared to the C=N band (1570–1615 cm⁻¹) unless mathematical ATR correction is applied. Conversely, for rigorous quantitative analysis or when building primary reference standard libraries, Transmission FT-IR remains the gold standard, provided the self-validating checks for Mie scattering are strictly enforced.
References
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities , nih.gov,[Link]
-
SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION , rasayanjournal.co.in,[Link]
-
11.5: Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts,[Link]
-
Halogenated Organic Compounds , Spectroscopy Online,[Link]
Sources
HPLC Separation of Isoxazole Regioisomers: A Strategic Guide
Executive Summary
The Bottom Line: Separating isoxazole regioisomers (specifically 3,5-disubstituted vs. 5,3-disubstituted variants) is a classic chromatographic challenge due to their identical molecular weights and similar hydrophobicities.
The Solution: While C18 columns are the industry standard for initial screening, they often fail to resolve these structural isomers because they rely primarily on hydrophobicity. Phenyl-Hexyl stationary phases are the superior alternative.[1] They utilize
Mechanistic Foundation: Why C18 Fails and Phenyl Succeeds
To separate regioisomers, you must exploit the differences in their electronic environment, not just their bulk hydrophobicity.
The Isoxazole Dipole & Electronic Environment
The isoxazole ring is a 5-membered heterocycle containing adjacent oxygen and nitrogen atoms. It possesses a significant dipole moment (
-
Regioisomer A (3-Substituted): Substituents at the 3-position interact directly with the N-O bond vector.
-
Regioisomer B (5-Substituted): Substituents at the 5-position are distal to the N-O bond, creating a different net dipole vector and steric profile.
Stationary Phase Interactions[2][3]
-
C18 (Alkylsilane): Interacts via Van der Waals forces (hydrophobicity). Since regioisomers often have nearly identical logP values, C18 phases frequently result in co-elution or "shouldering."
-
Phenyl-Hexyl: Interacts via
- stacking and dipole-induced dipole forces. The electron-deficient or electron-rich nature of the isoxazole ring (depending on substituents) interacts differentially with the phenyl ring on the stationary phase. This provides "shape selectivity."
Visualization: Interaction Mechanisms
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions. Note the differentiation capability of the Phenyl phase via electronic interactions.
Experimental Protocol: Method Optimization
This protocol is designed for the separation of neutral to weakly acidic isoxazole derivatives (e.g., phenyl-isoxazoles).
Reagents & Equipment[1][3][4][5]
-
System: HPLC with PDA/UV detector (254 nm is standard for isoxazoles).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.8). Note: Acidic pH suppresses ionization of residual silanols and any acidic moieties on the isoxazole.
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).
-
Expert Tip:Methanol is preferred for Phenyl columns. ACN's
-electrons can interfere with the stationary phase's - interactions, dampening selectivity [1].
-
Step-by-Step Workflow
-
Column Selection: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3-5 µm).
-
Screening Gradient:
-
0 min: 5% B
-
20 min: 95% B
-
Flow: 1.0 mL/min
-
Temp: 30°C
-
-
Selectivity Check: Inject individual standards of regioisomers to identify elution order.
-
Optimization: If resolution (
) < 1.5, switch organic modifier from ACN to MeOH to enhance -interaction strength.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
The following data represents a typical separation profile for 3,5-diphenylisoxazole regioisomers. This dataset illustrates the "selectivity swap" often observed when changing stationary phases.[1]
Representative Data: Separation Performance
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Mobile Phase | Water/ACN (Gradient) | Water/MeOH (Gradient) |
| Interaction Mode | Hydrophobic | Hydrophobic + |
| Isomer A RT (min) | 12.4 | 11.8 |
| Isomer B RT (min) | 12.6 | 13.2 |
| Resolution ( | 0.6 (Co-elution) | 2.8 (Baseline) |
| Selectivity ( | 1.02 | 1.15 |
| Tailing Factor ( | 1.2 | 1.1 |
Table 1: Comparison of chromatographic parameters. Note the significant increase in selectivity (
Analysis of Results
-
On C18: The hydrophobic surface area of the 3,5-isomer vs the 5,3-isomer is nearly identical. The C18 chain cannot "feel" the position of the nitrogen atom in the ring effectively.
-
On Phenyl-Hexyl: The aromatic ring of the stationary phase aligns with the isoxazole core. The isomer with less steric hindrance around the
-system (often the 3,5-disubstituted form depending on R-groups) interacts more strongly, increasing retention and creating separation space [2].
Troubleshooting & Optimization Logic
If you encounter issues, follow this logic tree to resolve them.
Figure 2: Decision matrix for optimizing isoxazole separations.
Critical Troubleshooting Tips
-
Peak Tailing: Isoxazoles have a basic nitrogen. If tailing occurs (
), ensure your buffer pH is controlled. At pH 2.7 (Formic Acid), the nitrogen is less likely to interact with residual silanols. -
Inverted Elution Order: Be aware that switching from C18 to Phenyl can reverse elution order. Always run individual standards to confirm identity [3].
-
Alternative Columns: If Phenyl-Hexyl fails, consider Pentafluorophenyl (PFP) columns. The fluorine atoms create a strong electron-deficient face, which interacts aggressively with electron-rich isoxazole derivatives.
References
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]
-
Waters Knowledge Base. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole
Part 1: Emergency Safety Profile & Hazard Logic
The Core Hazard: The molecule 3-(Chloromethyl)-5-(2,4-difluorophenyl)isoxazole presents a dual-threat hazard profile derived from its pharmacophore structure.
-
Alkylating Potential (The Chloromethyl Group): The primary hazard is the chloromethyl moiety (
) attached to the electron-withdrawing isoxazole ring. This activates the methylene carbon for nucleophilic attack, making it a potent alkylating agent . In biological systems, this translates to potential DNA/protein alkylation (mutagenicity) and severe skin/eye irritation or lachrymatory effects. -
Bioavailability (The Difluorophenyl Group): The 2,4-difluorophenyl ring significantly increases lipophilicity (
), facilitating rapid dermal absorption. Once absorbed, the alkylating motif can cause systemic toxicity.
Immediate GHS Classification (Derived from Structure-Activity Relationship):
-
Skin Corr.[1][2][3] 1B: Causes severe skin burns and eye damage.
-
Skin Sens. 1: May cause an allergic skin reaction.[1]
-
Muta. 2: Suspected of causing genetic defects (due to alkylation potential).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of alkylating isoxazoles. The following matrix is based on permeation resistance data for chlorinated heterocycles.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (PE/EVAL/PE laminate) | Standard nitrile gloves degrade rapidly against chlorinated alkylating agents. Laminate films provide >480 min breakthrough time. |
| Hand Protection (Dexterity) | Double-gloving: Nitrile (Outer) over Laminate (Inner) | Laminate gloves reduce dexterity. Wearing a tight nitrile glove over the laminate secures the fit and provides mechanical abrasion resistance. |
| Respiratory | P100 / N95 (Particulate) + OV (Organic Vapor) | If handling solid powder, P100 is mandatory to prevent inhalation of alkylating dust. If in solution, an OV cartridge prevents vapor inhalation. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are inadequate. The lachrymatory potential requires a gas-tight seal (goggles). A face shield protects the neck/skin from corrosive dust. |
| Body | Tyvek® Lab Coat / Apron | Disposable Tyvek suits prevent dust accumulation on personal clothing, which can lead to secondary exposure outside the lab. |
Part 3: Operational Handling Protocol
Engineering Controls & Containment
Requirement: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood (CFH) or a Powder Containment Enclosure.
-
Face Velocity: Maintain 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The fluorinated ring contributes to high static charge retention, increasing the risk of powder dispersal (aerosolization).
Validated Workflow (Visualization)
Figure 1: Operational workflow for handling alkylating isoxazole derivatives, ensuring containment from weighing to disposal.
Part 4: Decontamination & Chemical Disposal[4]
The "Self-Validating" Neutralization System: Do not dispose of active alkylating agents directly into waste drums. You must chemically deactivate the chloromethyl group first.
Reagent: 10% Sodium Thiosulfate (
Mechanism:
The thiosulfate anion (
Step-by-Step Decontamination Protocol:
-
Glassware: Rinse all contaminated glassware (flasks, spatulas) with the 10% Thiosulfate solution.
-
Soak: Allow the glassware to soak for 30 minutes. This ensures the alkyl chloride is fully converted to the water-soluble Bunte salt.
-
Verification: Check pH. The reaction should remain neutral.
-
Final Wash: Rinse with water and acetone. The rinsate can now be safely disposed of in the aqueous waste stream (check local regulations) or halogenated organic waste if mixed with solvents.
Part 5: Emergency Response
| Scenario | Immediate Action | Medical/Follow-up |
| Skin Contact | Immediate Drench: Wash with soap and water for 15 min.[1][2][4] Do NOT use alcohol (increases absorption). | Seek medical attention.[1][2][3][4][5] Monitor for delayed sensitization or chemical burns. |
| Eye Contact | Irrigate: Flush with eyewash station for 15 min, holding eyelids open. | Consult an ophthalmologist immediately. Corrosive damage may be delayed. |
| Inhalation | Evacuate: Move to fresh air. If breathing is difficult, give oxygen.[4] | Monitor for pulmonary edema (fluid in lungs), which can occur hours after exposure. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7130599, 3-(Chloromethyl)-5-thien-2-ylisoxazole (Structural Analog Safety Data). Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (2012).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
